Biotin-PEG11-oxyamine
Description
Structure
2D Structure
Properties
Molecular Formula |
C34H66N4O14S |
|---|---|
Molecular Weight |
787.0 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C34H66N4O14S/c35-52-28-27-51-26-25-50-24-23-49-22-21-48-20-19-47-18-17-46-16-15-45-14-13-44-12-11-43-10-9-42-8-7-41-6-5-36-32(39)4-2-1-3-31-33-30(29-53-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1 |
InChI Key |
DQCJVVUQLZCPAO-PHDGFQFKSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin-PEG11-oxyamine HCl salt |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG11-oxyamine: Properties and Applications
For researchers, scientists, and professionals in drug development, Biotin-PEG11-oxyamine is a valuable bioconjugation reagent. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in glycoprotein (B1211001) labeling, and visualizations to illustrate its mechanism of action and experimental workflow.
Core Concepts: A Bifunctional Linker for Targeted Biotinylation
This compound is a heterobifunctional crosslinker composed of three key components: a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive oxyamine group. This molecular architecture enables the specific and covalent attachment of biotin to molecules containing an aldehyde or ketone group.
The biotin group serves as a high-affinity tag for detection, purification, or targeting, leveraging its strong and specific interaction with avidin (B1170675) and streptavidin proteins. The oxyamine group provides a chemoselective handle for conjugation. It reacts with aldehydes and ketones under mild conditions to form a stable oxime bond.[1]
The inclusion of an 11-unit PEG spacer is a critical feature. This hydrophilic chain enhances the aqueous solubility of the entire molecule, mitigating the aggregation issues often associated with hydrophobic biotinylation reagents.[2][3] Furthermore, the long spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin tag to avidin or streptavidin.
Chemical Properties of this compound
The following table summarizes the key chemical and physical properties of this compound. It is important to note that slight variations may exist between different commercial suppliers.
| Property | Value | Reference |
| Molecular Formula | C34H66N4O14S | [4] |
| Molecular Weight | ~787 g/mol | [4] |
| Purity | >95% | [5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Water, DCM, DMF | [5] |
| Storage Conditions | -20°C, protected from moisture | [4][5] |
| Reactive Group | Oxyamine (-ONH2) | [1] |
| Reacts With | Aldehydes and Ketones | [1] |
Signaling Pathway and Reaction Mechanism
The biotinylation of a glycoprotein using this compound is a two-step process. First, the carbohydrate moieties of the glycoprotein are oxidized using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄). This reaction cleaves the vicinal diols present in the sugar residues to generate reactive aldehyde groups. In the second step, the oxyamine group of this compound nucleophilically attacks the newly formed aldehyde, resulting in the formation of a stable oxime linkage.
Experimental Protocols: Glycoprotein Biotinylation
This section provides a detailed methodology for the biotinylation of glycoproteins using this compound. This protocol is adapted from a general procedure for alkoxyamine-biotin reagents and is directly applicable.[6]
Materials Required:
-
Glycoprotein to be labeled
-
This compound
-
Sodium periodate (NaIO₄)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Coupling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Reaction Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting spin column or size-exclusion chromatography)
-
Spectrophotometer
Experimental Procedure:
-
Preparation of Glycoprotein:
-
Dissolve the glycoprotein in the Coupling Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they can interfere with the reaction.
-
-
Oxidation of Glycoprotein:
-
Prepare a fresh 100 mM stock solution of sodium periodate in water.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. For selective oxidation of sialic acids, use a final concentration of 1 mM and incubate on ice for 30 minutes in the dark. For general carbohydrate oxidation, use 10 mM and incubate at room temperature for 1-2 hours in the dark.[6]
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM and incubating for 10 minutes.
-
Remove excess sodium periodate and byproducts by buffer exchange into the Coupling Buffer using a desalting column.
-
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[6]
-
-
Biotinylation Reaction:
-
Add the this compound stock solution to the oxidized glycoprotein solution. A 20-50 fold molar excess of the biotin reagent over the glycoprotein is a good starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Biotinylated Glycoprotein:
-
Remove unreacted this compound by buffer exchange using a desalting column or dialysis against the desired storage buffer (e.g., PBS).
-
-
Characterization of Biotinylation:
-
The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
-
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the biotinylation of a glycoprotein with this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various applications:
-
Targeted Drug Delivery: Biotinylated antibodies or other targeting ligands can be used to deliver drugs specifically to cancer cells that overexpress biotin receptors.[7]
-
Immunoassays: The high affinity of the biotin-avidin interaction is widely exploited in ELISA, Western blotting, and immunohistochemistry for signal amplification and enhanced detection sensitivity.
-
Cell Surface Labeling: this compound can be used to label cell surface glycoproteins for studies on cellular trafficking and internalization.
-
Affinity Purification: The biotin tag allows for the efficient isolation and purification of target molecules using avidin or streptavidin-conjugated resins.
-
PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
References
- 1. Biotin-dPEG®₁₁-oxyamine. HCl - Amerigo Scientific [amerigoscientific.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. This compound HCl salt | BroadPharm [broadpharm.com]
- 5. Biotin-PEG3-oxyamine HCl salt, 1786206-22-1 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Biotin oxyamine PEG | AxisPharm [axispharm.com]
An In-Depth Technical Guide to the Mechanism and Application of Biotin-PEG11-oxyamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action and practical applications of Biotin-PEG11-oxyamine hydrochloride, a versatile bioconjugation reagent. It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical information necessary for its effective use in experimental and developmental settings.
Core Mechanism of Action
This compound hydrochloride is a trifunctional molecule comprising three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive oxyamine group. The utility of this reagent lies in the distinct roles of each of these components, which together enable the chemoselective labeling of target molecules and their subsequent detection or purification.
-
Biotin: This water-soluble vitamin (B7) exhibits an exceptionally strong and highly specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin.[1][2] The dissociation constant (Kd) for this interaction is approximately 10⁻¹⁵ M, making it one of the strongest known biological interactions.[3][4] This robust binding is rapid and resistant to extremes of pH, temperature, and denaturing agents, forming the basis for numerous detection and purification applications.[1][5]
-
PEG11 Spacer: The polyethylene glycol spacer consists of 11 repeating ethylene (B1197577) glycol units, conferring a hydrophilic character to the molecule.[6] This is crucial as biotin itself is poorly water-soluble. The PEG linker improves the aqueous solubility of the entire reagent and the resulting biotinylated molecule, which helps to prevent aggregation and non-specific hydrophobic interactions.[6][7] The extended spacer also mitigates potential steric hindrance between the biotin and the target molecule, allowing for efficient binding of the biotin moiety to avidin or streptavidin.[8]
-
Oxyamine Hydrochloride: The oxyamine group (-ONH₂) is a highly reactive nucleophile that chemoselectively ligates with aldehydes and ketones to form a stable oxime bond.[6][9] This reaction is the covalent conjugation component of the reagent's mechanism. The hydrochloride salt form enhances the stability and solubility of the oxyamine group. The oxime linkage is more stable than a hydrazone bond, particularly at physiological pH, and does not require a reduction step to stabilize it.[6][10]
The overall mechanism can be visualized as a two-stage process:
-
Covalent Conjugation: The oxyamine group of this compound hydrochloride reacts with an aldehyde or ketone on a target molecule (e.g., a glycoprotein (B1211001), polysaccharide, or a molecule functionalized with a carbonyl group) to form a stable oxime bond.
-
Detection/Purification: The biotin moiety of the now-conjugated molecule can be recognized and bound by avidin or streptavidin, which can be immobilized on a solid support (for purification) or conjugated to a reporter molecule (for detection).
Quantitative Data
The efficiency of the oxime ligation reaction is influenced by several factors, including pH and the presence of catalysts. The following tables summarize key quantitative data related to the biotin-avidin interaction and the kinetics of oxime ligation.
Table 1: Biotin-Avidin Interaction Properties
| Parameter | Value | Reference(s) |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | [3][4] |
| Stoichiometry | 4 biotin molecules per avidin/streptavidin tetramer | [1] |
| Bond Type | Non-covalent | [1] |
| Stability | High resistance to pH, temperature, and denaturants | [1][5] |
Table 2: Representative Reaction Kinetics of Oxime Ligation
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (B41778) (100 mM) | 7.0 | 8.2 | [2] |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 10.3 | [3] |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 | [3] |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.3 | >100 | [3] |
| Protein PEGylation (model) | Aminooxy-functionalized PEG | None | 7.0 | (baseline) | [9] |
| Protein PEGylation (model) | Aminooxy-functionalized PEG | Aniline | 7.0 | 20-fold faster than uncatalyzed | [9][11] |
| Protein PEGylation (model) | Aminooxy-functionalized PEG | p-Phenylenediamine | 7.0 | 120-fold faster than uncatalyzed | [9][11] |
Experimental Protocols
The following are detailed methodologies for the biotinylation of glycoproteins using this compound hydrochloride, a common application.
Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation
This protocol describes the creation of reactive aldehyde groups on sialic acid residues of glycoproteins.
Materials:
-
Glycoprotein of interest (2 mg/mL in a primary amine-free buffer, e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄) solution (20 mM in water, freshly prepared and protected from light)
-
Glycerol (B35011) (100 mM in water)
-
Desalting column or dialysis cassette
Procedure:
-
To 1 mL of the glycoprotein solution, add 1 mL of the 20 mM sodium meta-periodate solution (final concentration of 10 mM).
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding 100 µL of the 100 mM glycerol solution and incubate for 5 minutes at room temperature.
-
Remove excess periodate and byproducts by passing the solution through a desalting column or by dialysis against the coupling buffer.
Oxime Ligation with this compound Hydrochloride
This protocol details the reaction of the generated aldehydes with this compound hydrochloride.
Materials:
-
Oxidized glycoprotein from step 3.1
-
This compound hydrochloride
-
Coupling Buffer (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4)
-
Aniline solution (1 M in DMSO, optional catalyst)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare a 50 mM stock solution of this compound hydrochloride in an appropriate solvent like DMSO or water.
-
To the oxidized glycoprotein solution, add the this compound hydrochloride stock solution to a final concentration of 1-5 mM.
-
(Optional) If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM. The use of a catalyst can significantly accelerate the reaction at neutral pH.[2][11]
-
Incubate the reaction for 2-4 hours at room temperature. The reaction time may need to be optimized depending on the glycoprotein and the use of a catalyst.
-
Remove excess, unreacted this compound hydrochloride using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Purification of Biotinylated Glycoproteins
This protocol describes the enrichment of biotinylated glycoproteins using streptavidin-agarose beads.
Materials:
-
Biotinylated glycoprotein solution from step 3.2
-
Streptavidin-agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing free biotin)
Procedure:
-
Equilibrate the streptavidin-agarose beads with the Binding/Wash Buffer.
-
Add the biotinylated glycoprotein solution to the equilibrated beads and incubate for 1 hour at room temperature with gentle mixing.
-
Wash the beads extensively with the Binding/Wash Buffer to remove non-biotinylated proteins.
-
Elute the biotinylated glycoproteins from the beads using the Elution Buffer. Alternatively, for downstream applications like mass spectrometry, on-bead digestion can be performed.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Aniline-catalyzed oxime ligation mechanism.
Caption: Experimental workflow for glycoprotein biotinylation.
Caption: Biotin-streptavidin high-affinity interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
The Strategic Advantage of PEG11 Spacers in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the order of 10⁻¹⁴ to 10⁻¹⁵ M) provides a versatile tool for detection, purification, and immobilization of biomolecules. However, the efficiency and efficacy of biotin-based assays can be significantly hampered by steric hindrance, reduced solubility, and non-specific binding. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer arm between the biotin moiety and the target molecule has emerged as a critical innovation to overcome these challenges. This technical guide provides a comprehensive overview of the role of the PEG11 spacer in biotinylation, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design and execution.
The Core Function of the PEG Spacer
A PEG spacer is a flexible, hydrophilic chain of repeating ethylene (B1197577) glycol units. In the context of biotinylation, it serves several key functions:
-
Reduced Steric Hindrance: The biotin-binding pocket of avidin and streptavidin is located below the protein surface. A spacer arm physically extends the biotin moiety away from the surface of the labeled molecule, minimizing steric clashes and facilitating more efficient binding to avidin or streptavidin. Longer spacers, such as PEG11, are particularly effective in this regard.
-
Increased Hydrophilicity and Solubility: PEG is highly soluble in aqueous solutions. Attaching a PEG spacer to a biotinylated molecule increases its overall hydrophilicity, which can prevent aggregation and precipitation of the conjugate, a common issue when working with hydrophobic proteins or peptides.
-
Minimized Non-Specific Binding: The hydrophilic nature of the PEG chain creates a hydration shell around the biotinylated molecule. This "stealth" effect reduces non-specific hydrophobic and ionic interactions with other proteins and surfaces, leading to lower background signals and improved assay sensitivity.
-
Enhanced Stability and Biocompatibility: PEGylation is a well-established method to improve the in vivo stability and reduce the immunogenicity of therapeutic molecules. The inclusion of a PEG spacer in biotinylation reagents can contribute to these favorable pharmacokinetic properties in drug delivery applications.
Quantitative Data Presentation: The Impact of Spacer Length
The length of the PEG spacer is a critical parameter that can influence the binding kinetics and overall performance of a biotinylated molecule. While a direct head-to-head comparison of a wide range of PEG spacer lengths in a single study is not always available, the existing literature provides valuable insights into the general trends.
| Spacer Type | Spacer Length (Angstroms) | Observation | Reference |
| No Spacer (NHS-Biotin) | 13.5 | Can lead to significant steric hindrance, especially with bulky target molecules. | [1] |
| Short Spacer (e.g., PEG2) | ~20.1 | Offers some reduction in steric hindrance compared to no spacer. | [2] |
| PEG11 Spacer | ~50 | Provides a significant extension to overcome steric hindrance in most applications, offering a good balance between length and flexibility. | [3] |
| Long Spacer (e.g., PEG12) | ~55.9 | Generally provides a high degree of flexibility and reduction of steric hindrance. However, excessively long and flexible spacers can sometimes lead to reduced binding efficiency in specific contexts. | [4] |
| Parameter | Short Spacer (e.g., PEG2, PEG4) | Long Spacer (e.g., PEG6, PEG12) | Key Takeaway | Reference |
| IC50 (Inhibitory Concentration 50%) | Lower IC50 values observed in some studies, suggesting tighter binding in certain contexts. | Higher IC50 values in the same studies, indicating a potential slight decrease in binding affinity with very long spacers. | The optimal spacer length can be application-dependent, and a balance needs to be struck. | [5] |
| Serum Stability | Generally good stability. | A trend of increased serum stability was observed with increasing spacer length up to PEG6. | Longer PEG spacers can enhance the stability of the biotinylated molecule in biological fluids. | [5] |
| Hydrophilicity (logD) | Less hydrophilic. | Increased hydrophilicity with increasing spacer length. | Longer PEG spacers improve the water solubility of the conjugate. | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are detailed protocols for common biotinylation and downstream applications, adapted for the use of a PEG11 spacer.
Protocol 1: Protein Biotinylation using NHS-PEG11-Biotin
This protocol describes the biotinylation of a protein with primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester-activated PEG11-biotin reagent.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-PEG11-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG11-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the NHS-PEG11-Biotin solution to your protein solution.
-
Note: The optimal molar ratio may need to be determined empirically and can be influenced by the protein concentration and the number of available primary amines.[6]
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[7]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Cell Surface Biotinylation using Sulfo-NHS-PEG11-Biotin
This protocol is for labeling proteins on the surface of living cells using a water-soluble and membrane-impermeable Sulfo-NHS-ester-activated PEG11-biotin.
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-PEG11-Biotin
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[8]
-
Biotinylation Reaction: Resuspend or cover the cells with a solution of Sulfo-NHS-PEG11-Biotin (typically 0.5-1 mg/mL in ice-cold PBS, pH 8.0). Incubate for 30 minutes on ice with gentle agitation.[8]
-
Quenching: Remove the biotinylation solution and wash the cells once with the quenching buffer. Incubate the cells with fresh quenching buffer for 10-15 minutes on ice to ensure all unreacted biotin is quenched.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors. The biotinylated cell surface proteins are now in the lysate and ready for downstream applications.
Protocol 3: HABA Assay for Determining the Degree of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified from free biotin)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).[9]
-
Sample Measurement: Add a known volume of your biotinylated protein sample to the HABA/Avidin solution, mix well, and incubate for a few minutes. Measure the absorbance at 500 nm again (A₅₀₀ of HABA/Avidin/Biotin Sample).[9]
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in your sample. The moles of biotin per mole of protein can be calculated using the following formula and the extinction coefficient of the HABA-avidin complex provided by the manufacturer.[9]
Moles of biotin/mole of protein = (ΔA₅₀₀ / ε) / (protein concentration in M)
Mandatory Visualizations
Logical Relationship of PEG Spacer Advantages
Caption: Advantages of the PEG11 spacer in overcoming common biotinylation challenges.
Experimental Workflow: Immunoprecipitation of a Biotin-PEG11 Labeled Protein
Caption: Workflow for immunoprecipitation using a Biotin-PEG11 labeled protein.
Signaling Pathway: Proximity Labeling of the EGFR Interactome
Proximity labeling techniques, such as those using engineered ascorbate (B8700270) peroxidase (APEX), can be employed to map the protein interaction landscape of a target protein like the Epidermal Growth Factor Receptor (EGFR). In this workflow, a biotin-PEG11-phenol substrate can be used, which is converted by APEX into a reactive phenoxyl radical that covalently labels nearby proteins with the biotin-PEG11 moiety.
Caption: EGFR interactome mapping using APEX-mediated proximity labeling with a Biotin-PEG11 probe.
Conclusion
The strategic incorporation of a PEG11 spacer in biotinylation reagents offers a powerful solution to common challenges in biotin-based applications. By providing a flexible, hydrophilic linker of sufficient length, the PEG11 spacer effectively minimizes steric hindrance, enhances solubility, and reduces non-specific binding. These advantages translate to improved assay sensitivity, reliability, and reproducibility. The detailed protocols and visual workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to successfully implement biotin-PEG11 technology in their work, ultimately accelerating discovery and innovation.
References
- 1. Development and optimization of an in-house heterologous ELISA for detection of prednisolone drug in enzyme conjugates using spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of different length spacers containing enzyme conjugate on functional parameters of progesterone ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.sangon.com [store.sangon.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. biorxiv.org [biorxiv.org]
Biotin-PEG11-oxyamine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Biotin-PEG11-oxyamine, a critical reagent in bioconjugation and drug development. Understanding these properties is paramount for ensuring the successful design and execution of experiments, as well as for the long-term integrity of labeled molecules.
Core Properties of this compound
This compound is a biotinylation reagent characterized by a biotin (B1667282) moiety, a discrete polyethylene (B3416737) glycol (dPEG®) spacer of 11 PEG units, and a terminal oxyamine group. This structure confers unique properties that are highly advantageous in bioconjugation applications. The dPEG® linker, in particular, plays a crucial role in its solubility and performance. It is an amphiphilic molecule, possessing both hydrophilic and hydrophobic properties, which allows it to be soluble in a range of solvents.[1][2]
The primary application of this reagent is the biotinylation of molecules containing aldehyde or ketone groups, such as glycoproteins whose carbohydrate portions have been oxidized.[3] The oxyamine group reacts with these carbonyls to form a stable oxime bond.[3] This bond is more stable than the hydrazone bond formed by alternative reagents and does not necessitate a subsequent reduction step for stabilization.[3][4]
Solubility Characteristics
The solubility of this compound is a key feature, largely attributed to its hydrophilic dPEG® spacer.[5][6][7] This enhanced water solubility helps to prevent the aggregation of labeled proteins and reduces non-specific binding that can occur with more hydrophobic linkers.[1][2][3][4]
| Solvent/System | Solubility Profile | Key Considerations |
| Water/Aqueous Buffers | Excellent | Can be dissolved directly for conjugation reactions, minimizing the need for organic co-solvents that may be detrimental to sensitive biomolecules.[1][2][4] |
| Organic Solvents | Soluble | Documented solubility in methylene (B1212753) chloride, dimethylacetamide (DMAC), and dimethyl sulfoxide (B87167) (DMSO).[1][4] |
Note: Specific quantitative solubility data (e.g., mg/mL) is not publicly available from manufacturers. It is recommended to perform small-scale solubility tests for specific buffer systems and concentrations.
Stability Profile and Storage Recommendations
Proper handling and storage are critical for maintaining the stability and reactivity of this compound. The molecule is hygroscopic and should be protected from moisture to prevent degradation and maintain its solid, easy-to-handle form.[2][4]
| Condition | Recommendation | Rationale |
| Long-Term Storage | -20°C, desiccated.[1][2][6] | To minimize degradation over time. |
| Handling | Allow the vial to equilibrate to room temperature before opening.[2][4][8] | To prevent condensation of moisture inside the vial. |
| Minimize exposure to air; store under an inert atmosphere (e.g., argon or nitrogen).[2][4] | The compound is hygroscopic and can become tacky and difficult to handle upon exposure to moisture.[2][4] | |
| Shipping | Typically shipped at ambient temperature.[6] | Short-term exposure to ambient temperatures does not appear to compromise the product's integrity. |
| Stock Solutions | Prepare in a dry, water-miscible solvent (e.g., DMF or DMSO).[8] | To ensure the stability of the reactive maleimide (B117702) group. |
| Store stock solutions capped under an inert gas at 4°C.[8] | With proper handling, stock solutions can be stable for up to three months.[8] For aqueous solutions, it is recommended to freeze them when not in use and use them within a few days.[2][4] |
Experimental Protocols and Workflows
While specific experimental protocols for determining solubility and stability are not detailed in publicly available literature, a general workflow for utilizing this compound in a biotinylation reaction can be described.
General Biotinylation Workflow
The following diagram illustrates the typical steps involved in labeling a target molecule, such as a glycoprotein, with this compound.
Caption: General workflow for biotinylating a target molecule using this compound.
Chemical Reaction
The core of the biotinylation process is the reaction between the oxyamine group of the reagent and an aldehyde or ketone on the target molecule.
Caption: Reaction of this compound with an aldehyde to form a stable oxime bond.
Summary and Conclusion
This compound offers significant advantages for researchers due to its excellent water solubility and the formation of stable oxime bonds. Its amphiphilic nature, conferred by the dPEG® spacer, allows for versatility in solvent choice and minimizes issues of aggregation and non-specific binding often associated with more hydrophobic biotinylation reagents. Adherence to recommended storage and handling protocols is essential to ensure the long-term stability and reactivity of this reagent. While quantitative data on solubility and degradation kinetics are not widely published, the qualitative information provided by manufacturers underscores its utility and stability for a wide range of bioconjugation applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Biotin-dPEG®₁₁-oxyamine. HCl - Amerigo Scientific [amerigoscientific.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound HCl salt - Creative Biolabs [creative-biolabs.com]
- 6. This compound HCl salt | BroadPharm [broadpharm.com]
- 7. This compound HCl Datasheet DC Chemicals [dcchemicals.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Biotin-PEG11-oxyamine molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG11-oxyamine is a specialized biotinylation reagent designed for the selective labeling of molecules containing aldehyde or ketone functional groups. Its principal application lies in the field of glycobiology, where it is used to tag and subsequently study, isolate, or track glycoproteins, particularly on the surface of living cells.
The molecule consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (with 11 PEG units) to enhance water solubility and minimize steric hindrance, and a terminal oxyamine group that reacts specifically with aldehydes and ketones to form a stable oxime bond.[1][2] This specific reactivity allows for the targeted labeling of glycans after mild oxidation, providing a powerful tool for investigating the cellular surfaceome and the role of glycosylation in various biological processes, including cell signaling, cancer progression, and immune responses.[3][4][5]
Physicochemical Properties
There are observed discrepancies in the reported molecular weight and chemical formula for this compound, which likely stem from whether the compound is supplied as the hydrochloride (HCl) salt or the free amine. Users should consult their specific supplier's technical data sheet for precise values. Below is a summary of representative data.
| Property | Value (HCl Salt) | Value (Free Amine/Alternative Salt) | Source |
| Chemical Formula | C₃₄H₆₇ClN₄O₁₄S | C₃₄H₆₆N₄O₁₄S | [6], MedKoo Biosciences; BroadPharm[7] |
| Molecular Weight | 823.43 g/mol | 787 g/mol | [6], MedKoo Biosciences; BroadPharm[7] |
| Spacer Arm Length | 44.9 Å (38 atoms) | Not Specified | [1][2] |
| Purity | >97% | >95% | BroadPharm[7]; Creative Biolabs[8] |
| Storage Temperature | -20°C | -20°C | BroadPharm[7]; Creative Biolabs[8] |
| Solubility | Aqueous buffers, DMSO, DMF | Water, DCM, DMF | [1][2], BroadPharm |
Experimental Protocols
The following is a detailed protocol for the biotinylation of cell surface glycoproteins using a method adaptable for this compound, based on Periodate-Activated Ligation (PAL).[9]
Materials
-
Cells of interest in suspension or adherent culture
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium periodate (B1199274) (NaIO₄)
-
This compound
-
Aniline (B41778) (optional, as a catalyst)[9]
-
Quenching solution (e.g., 1 mM glycerol (B35011) or glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated beads (for enrichment)
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS to remove any residual media.
-
Resuspend cells in ice-cold PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
-
Periodate Oxidation:
-
To the cell suspension, add a freshly prepared solution of sodium periodate to a final concentration of 1 mM.
-
Incubate on ice for 30 minutes in the dark. This step oxidizes the sialic acid residues on cell surface glycoproteins to generate aldehyde groups.[9]
-
-
Quenching:
-
Stop the oxidation reaction by adding a quenching solution to a final concentration of 1 mM.
-
Incubate on ice for 10 minutes.
-
Wash the cells three times with ice-cold PBS to remove any residual periodate and quenching solution.
-
-
Biotinylation Reaction:
-
Resuspend the oxidized cells in PBS (pH 6.7 for optimal oxime ligation).[9]
-
Add this compound to a final concentration of 100-250 µM.[9]
-
(Optional) For enhanced reaction kinetics, aniline can be added as a catalyst to a final concentration of 10 mM.[9]
-
Incubate at 4°C for 90 minutes with gentle rotation.[9]
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted this compound.
-
-
Cell Lysis and Protein Enrichment:
-
Lyse the biotinylated cells using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the supernatant with streptavidin-conjugated beads to capture the biotinylated glycoproteins.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Downstream Analysis:
-
Elute the captured glycoproteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
The eluted proteins are now ready for downstream analysis, such as Western blotting or mass spectrometry.
-
Signaling Pathways and Applications
The labeling of cell surface glycoproteins with this compound is a critical step in understanding their role in various signaling pathways. Altered glycosylation is a hallmark of many diseases, including cancer.[4][5]
For example, aberrant glycosylation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), can impact ligand binding, receptor dimerization, and downstream signaling cascades that regulate cell proliferation, survival, and migration.[5] By using this compound to label and enrich cell surface glycoproteins, researchers can identify and quantify changes in the glycosylation patterns of specific signaling receptors in healthy versus diseased states.
This methodology can be applied to:
-
Cancer Research: Identify cancer-specific cell surface glycoproteins as potential biomarkers for diagnosis and targeted therapies.[3][4]
-
Immunology: Study the role of glycosylation in immune cell recognition, activation, and signaling.
-
Neuroscience: Investigate the impact of glycosylation on neuronal development, synaptic function, and neurodegenerative diseases.
Diagrams
Experimental Workflow for Cell Surface Glycoprotein Labeling
Caption: Workflow for labeling and enrichment of cell surface glycoproteins.
Logical Relationship of this compound Application
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Biotin oxyamine PEG | AxisPharm [axispharm.com]
- 4. Targeting Glycans and Heavily Glycosylated Proteins for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in Protein Glycosylation in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound HCl salt | BroadPharm [broadpharm.com]
- 8. This compound HCl salt - Creative Biolabs [creative-biolabs.com]
- 9. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Biomolecule Labeling with Biotin-PEG11-oxyamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Biotin-PEG11-oxyamine, a versatile reagent for the targeted biotinylation of biomolecules. This document details the core principles of its reactivity, its key applications, and provides structured data and experimental protocols to aid in the successful implementation of this technology in your research and development workflows.
Introduction to this compound
This compound is a specialized biotinylation reagent designed for the chemoselective labeling of biomolecules containing aldehyde or ketone functionalities. It features three key components:
-
A Biotin (B1667282) Moiety: This provides a high-affinity binding site for streptavidin and its analogs, enabling robust detection, purification, and immobilization of labeled biomolecules.
-
An 11-Unit Polyethylene Glycol (PEG) Spacer: This hydrophilic linker arm enhances the water solubility of the reagent and the resulting biotinylated molecule, mitigating issues of aggregation and precipitation often associated with hydrophobic linkers.[1][2] The PEG spacer also extends the biotin moiety away from the surface of the biomolecule, minimizing steric hindrance and improving its accessibility for binding to streptavidin.[3][4]
-
An Oxyamine Functional Group (-ONH2): This terminal group reacts specifically and efficiently with aldehydes and ketones to form stable oxime linkages.[1][4] This targeted reactivity allows for the precise labeling of biomolecules at sites where these carbonyl groups are present or have been introduced.
The unique combination of these components makes this compound a powerful tool for a variety of applications, particularly in the field of glycobiology for the labeling of glycoproteins.[1][4]
Core Properties and Specifications
Quantitative data for this compound and related compounds are summarized below. These specifications are critical for calculating reaction stoichiometry and understanding the physical characteristics of the reagent.
| Property | Value | Source(s) |
| Molecular Weight | ~823.43 g/mol | [1] |
| Chemical Formula | C₃₄H₆₇ClN₄O₁₄S | [1] |
| Purity | >95% | [1] |
| Spacer Arm Length | 38 atoms (44.9 Å) | [1] |
| Solubility | Water, DMSO, DMF | [1][4] |
| Storage | -20°C, desiccated | [1][4] |
| Reactive Group | Oxyamine (-ONH₂) | [1] |
| Target Functional Group | Aldehydes, Ketones | [1] |
Mechanism of Action: Oxime Ligation
The labeling reaction with this compound is based on the principle of oxime ligation, a highly chemoselective reaction between an oxyamine and an aldehyde or ketone.[1][5] This reaction proceeds efficiently under mild aqueous conditions and results in the formation of a stable oxime bond.[1] A key advantage of the oxime linkage is its greater stability compared to hydrazone bonds, which are formed from the reaction of hydrazides with carbonyls.[1]
References
Methodological & Application
Application Notes and Protocols for Cell Surface Biotinylation using Biotin-PEG11-oxyamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the selective biotinylation of cell surface glycoproteins using Biotin-PEG11-oxyamine. This method is a powerful tool for identifying and quantifying cell surface proteins, studying protein trafficking, and discovering potential drug targets and biomarkers.
Introduction
Cell surface proteins play a critical role in cellular functions such as signaling, adhesion, and transport. The ability to specifically label and isolate these proteins is essential for understanding their biological roles and for therapeutic development. This compound is a highly effective reagent for this purpose. It contains an oxyamine group that specifically reacts with aldehyde groups, which can be generated on cell surface glycoproteins through mild oxidation of their carbohydrate moieties. The long, hydrophilic PEG11 linker enhances water solubility, reduces steric hindrance for subsequent detection with streptavidin, and minimizes non-specific binding.[1]
The process involves two key steps:
-
Oxidation: Mild treatment of live cells with sodium meta-periodate (NaIO₄) selectively oxidizes the cis-diol groups in sialic acid residues of glycoproteins, generating reactive aldehyde groups.[2]
-
Ligation: The oxyamine group of this compound reacts with the newly formed aldehydes to create a stable oxime bond, effectively biotinylating the cell surface glycoproteins.[3][4]
This method offers high specificity for glycoproteins and is performed on intact cells, ensuring that only surface-exposed proteins are labeled.
Data Presentation: Quantitative Parameters
The efficiency of cell surface biotinylation is dependent on several key experimental parameters. The following tables summarize the recommended ranges and optimal conditions for each step of the protocol.
Table 1: Periodate Oxidation Parameters
| Parameter | Recommended Range | Optimal Condition | Notes |
| Sodium meta-periodate (NaIO₄) Concentration | 1 - 10 mM | 1 mM | For selective oxidation of sialic acids. Higher concentrations may oxidize other sugar residues.[5] |
| Incubation Temperature | 4°C - Room Temperature | 4°C (on ice) | Minimizes membrane internalization and cellular damage. |
| Incubation Time | 15 - 30 minutes | 20 minutes | Longer incubation times may lead to loss of cell viability. |
| pH | 5.5 - 7.4 | 7.4 (PBS) | Physiological pH helps maintain cell integrity. |
| Light Conditions | Protect from light | Protect from light | Sodium meta-periodate is light-sensitive.[5] |
Table 2: this compound Ligation Parameters
| Parameter | Recommended Range | Optimal Condition | Notes |
| This compound Concentration | 100 µM - 2 mM | 250 µM - 1 mM | The optimal concentration should be determined empirically for each cell type and experimental goal. |
| Incubation Temperature | 4°C - Room Temperature | 4°C (on ice) | Minimizes endocytosis of labeled proteins. |
| Incubation Time | 30 - 90 minutes | 60 minutes | Longer incubation may increase labeling efficiency but also risks internalization. |
| pH | 6.5 - 7.5 | 7.4 (PBS) | Optimal for oxime bond formation. |
| Catalyst (optional) | 1 - 10 mM Aniline (B41778) | 10 mM Aniline | Aniline can significantly accelerate the rate of oxime ligation.[2] |
Experimental Protocols
This section provides detailed step-by-step methodologies for cell surface biotinylation, subsequent cell lysis, and enrichment of biotinylated proteins.
Protocol 1: Cell Surface Biotinylation
Materials:
-
Cells in culture (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Quenching Solution (e.g., 100 mM Glycine in PBS), ice-cold
-
Aniline (optional)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. For suspension cells, collect a sufficient number of cells.
-
Place the cell culture plate or tube on ice.
-
Gently wash the cells twice with ice-cold PBS to remove any residual media.
-
-
Periodate Oxidation:
-
Prepare a fresh 2 mM solution of NaIO₄ in ice-cold PBS. Protect from light.
-
For a final concentration of 1 mM, add an equal volume of the 2 mM NaIO₄ solution to the cells in PBS.
-
Incubate on ice for 20 minutes in the dark.
-
Gently wash the cells three times with ice-cold PBS to remove excess periodate.
-
-
This compound Ligation:
-
Prepare a solution of this compound in ice-cold PBS at the desired final concentration (e.g., 500 µM). If using aniline as a catalyst, add it to this solution (e.g., 10 mM final concentration).
-
Add the this compound solution to the cells.
-
Incubate on ice for 60 minutes with gentle rocking.
-
-
Quenching:
-
Remove the biotinylation solution.
-
Wash the cells three times with ice-cold Quenching Solution to stop the reaction and remove excess biotin (B1667282) reagent.
-
Wash the cells once more with ice-cold PBS.
-
-
Proceed to Cell Lysis: The biotinylated cells are now ready for lysis and downstream applications.
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
Biotinylated cells from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Add ice-cold Lysis Buffer to the biotinylated cells.
-
For adherent cells, use a cell scraper to detach the cells.
-
Incubate the cell lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Enrichment of Biotinylated Proteins
Materials:
-
Cell lysate from Protocol 2
-
Streptavidin-conjugated beads (e.g., Streptavidin-Agarose or Magnetic Beads)
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing a reducing agent)
Procedure:
-
Equilibrate the streptavidin beads by washing them twice with Lysis Buffer.
-
Add the desired amount of cell lysate to the equilibrated beads.
-
Incubate for 2-4 hours at 4°C on a rotator to allow for binding of biotinylated proteins.
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant (this is the unbound fraction).
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
After the final wash, remove all supernatant.
-
To elute the bound proteins, add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the enriched biotinylated proteins.
-
The enriched protein sample is now ready for downstream analysis such as Western blotting or mass spectrometry.
Diagrams
Below are diagrams illustrating the chemical mechanism and the experimental workflow.
References
- 1. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. punchout.mesoscale.com [punchout.mesoscale.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Revolutionizing Targeted Drug Delivery: Applications and Protocols for Biotin-PEG11-oxyamine
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted therapeutics, the precision and efficacy of drug delivery systems are paramount. Biotin-PEG11-oxyamine is emerging as a powerful bifunctional linker, offering a versatile platform for the development of highly targeted drug conjugates. This application note provides detailed insights and experimental protocols for researchers, scientists, and drug development professionals engaged in the creation of next-generation targeted therapies.
Introduction to this compound
This compound is a unique molecule composed of three key functional components:
-
A Biotin (B1667282) Moiety: This vitamin H derivative serves as a high-affinity targeting ligand for the biotin receptor (Sodium-Dependent Multivitamin Transporter, SMVT), which is frequently overexpressed on the surface of various cancer cells, including those of the breast, ovaries, lungs, and colon.[1][2] This targeted approach enhances the selective delivery of cytotoxic agents to tumor tissues while minimizing off-target toxicity.[1][2]
-
A Polyethylene Glycol (PEG) Spacer (PEG11): The 11-unit PEG linker is hydrophilic, which significantly increases the aqueous solubility of the conjugate and reduces non-specific binding.[3] Furthermore, the PEG spacer extends the circulation half-life of the therapeutic agent by shielding it from the reticuloendothelial system.
-
An Oxyamine Group (-ONH2): This reactive group readily and specifically forms a stable oxime bond with carbonyl groups (aldehydes and ketones).[3] This bio-orthogonal reaction is highly efficient and can be performed under mild conditions, making it ideal for conjugating sensitive biomolecules like antibodies and drugs.
These features make this compound an excellent candidate for various targeted drug delivery strategies, including antibody-drug conjugates (ADCs), targeted nanoparticles, and pre-targeting systems.
Application 1: Site-Specific Antibody-Drug Conjugates (ADCs)
One of the most promising applications of this compound is in the site-specific conjugation of cytotoxic drugs to monoclonal antibodies (mAbs). By targeting antigens overexpressed on cancer cells, ADCs deliver potent payloads directly to the tumor site. The oxyamine group of the linker allows for conjugation to aldehyde groups introduced into the antibody's glycan regions, resulting in a homogeneous ADC with a controlled drug-to-antibody ratio (DAR).
Experimental Workflow: ADC Synthesis and Characterization
Protocol 1: Site-Specific Conjugation of Doxorubicin to Trastuzumab
This protocol describes a representative method for creating a biotin-targeted ADC using the HER2-targeting antibody Trastuzumab and the cytotoxic drug Doxorubicin.
Materials:
-
Trastuzumab (humanized anti-HER2 IgG1)
-
This compound HCl salt
-
Doxorubicin-Hydrazone
-
Sodium meta-periodate (NaIO₄)
-
Aniline (B41778) (catalyst)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol (B35011)
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dialyze Trastuzumab against PBS, pH 7.4.
-
Adjust the antibody concentration to 5 mg/mL in Reaction Buffer.
-
-
-
Prepare a fresh 100 mM solution of NaIO₄ in water.
-
Add NaIO₄ to the antibody solution to a final concentration of 10 mM.
-
Incubate for 30 minutes at 4°C in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 10 minutes.
-
Remove excess periodate and glycerol by buffer exchange into PBS, pH 7.4, using a desalting column.
-
-
Drug-Linker Conjugation:
-
Prepare a 10 mM stock solution of this compound-Doxorubicin conjugate in DMSO.
-
Add the drug-linker conjugate to the oxidized antibody solution at a 20-fold molar excess.
-
Add aniline to a final concentration of 10 mM to catalyze the reaction.
-
Incubate for 4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting ADC using an SEC column equilibrated with PBS, pH 7.4, to remove unconjugated drug-linker and other small molecules.
-
Collect fractions corresponding to the antibody peak.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR by UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and at the drug's absorbance maximum) and by mass spectrometry (LC-MS).
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to assess purity and the presence of aggregates.
-
Representative Quantitative Data
The following tables summarize expected data from the characterization and in vitro evaluation of a Trastuzumab-Biotin-PEG11-Doxorubicin ADC.
| Parameter | Method | Result |
| DAR (Average) | UV-Vis Spectroscopy | 3.8 |
| LC-MS | 3.9 | |
| Purity | SEC-HPLC | >95% Monomer |
| Aggregation | SEC-HPLC | <2% |
| Table 1: Physicochemical Characterization of a Representative this compound ADC. |
| Cell Line | HER2 Expression | Biotin Receptor Expression | IC₅₀ (nM) |
| SK-BR-3 | High | High | 5.2 |
| BT-474 | High | Moderate | 15.8 |
| MCF-7 | Low | High | 85.3 |
| MDA-MB-231 | Low | Low | >1000 |
| Table 2: In Vitro Cytotoxicity of a Representative this compound ADC. |
Application 2: Pre-targeting Strategy with Avidin (B1170675)/Streptavidin
The high affinity of biotin for avidin and streptavidin can be exploited in a pre-targeting approach to separate the tumor-targeting and drug-delivery steps. This can significantly reduce systemic toxicity.
Pre-targeting Workflow
Protocol 2: Pre-targeted Radioimmunotherapy (RIT)
This protocol outlines a three-step pre-targeting RIT strategy in a mouse model of human colon carcinoma.[1]
Materials:
-
Biotinylated anti-CEA monoclonal antibody (mAb-Bt)
-
Avidin
-
Radiolabeled biotin derivative (e.g., ¹⁷⁷Lu-DOTA-Biotin)
-
Tumor-bearing mice (e.g., nude mice with human colon carcinoma xenografts)
Procedure:
-
Step 1: Antibody Administration:
-
Inject tumor-bearing mice intravenously with mAb-Bt (e.g., 100 µg per mouse).
-
Allow 24-48 hours for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.
-
-
Step 2: Avidin Chase:
-
Inject an excess of avidin (e.g., 200 µg per mouse) to bind to the biotinylated antibody at the tumor and to clear any remaining circulating mAb-Bt.[1]
-
Allow 24 hours for unbound avidin to clear.
-
-
Step 3: Radiolabeled Biotin Administration:
-
Inject the radiolabeled biotin derivative (e.g., 5 MBq of ¹⁷⁷Lu-DOTA-Biotin per mouse).
-
The radiolabeled biotin will rapidly bind to the avidin pre-localized at the tumor site.
-
-
Evaluation:
-
Biodistribution: At various time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize mice, dissect organs and the tumor, and measure radioactivity using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
SPECT/CT Imaging: Perform SPECT/CT imaging at different time points to visualize tumor targeting and biodistribution of the radiolabeled biotin.
-
Therapeutic Efficacy: Monitor tumor growth in treated versus control groups.
-
Representative Biodistribution Data
| Organ | % Injected Dose per Gram (24h post-injection) |
| Tumor | 15.2 ± 2.5 |
| Blood | 0.5 ± 0.1 |
| Liver | 1.8 ± 0.4 |
| Kidneys | 3.5 ± 0.8 |
| Muscle | 0.3 ± 0.1 |
| Table 3: Representative Biodistribution of a Radiolabeled Biotin Derivative in a Pre-targeted Mouse Model. |
Mechanism of Action: Biotin Receptor-Mediated Endocytosis
The targeted delivery of this compound conjugates is primarily achieved through receptor-mediated endocytosis.
Upon binding of the biotinylated conjugate to the SMVT receptor on the cancer cell surface, the complex is internalized via endocytosis into an early endosome. The endosome then matures and fuses with a lysosome. The acidic environment and enzymatic activity within the lysosome lead to the degradation of the antibody and/or cleavage of the linker, releasing the cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect, ultimately leading to apoptosis.
Conclusion
This compound offers a robust and versatile platform for the development of highly specific and effective targeted drug delivery systems. Its unique combination of a targeting moiety, a hydrophilic spacer, and a bio-orthogonal reactive group enables the creation of homogeneous and stable conjugates with favorable pharmacokinetic properties. The detailed protocols and representative data presented herein provide a valuable resource for researchers working to advance the field of targeted cancer therapy.
References
Application Notes and Protocols for Biotin-PEG11-oxyamine in Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG11-oxyamine is a versatile heterobifunctional linker that plays a crucial role in the development of advanced molecular imaging probes. This reagent combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the chemical reactivity of an oxyamine group, all connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The oxyamine group readily reacts with aldehyde or ketone moieties to form stable oxime linkages, providing a robust method for conjugating the biotin tag to a variety of molecules, including imaging agents.[1][2][3]
The 11-unit PEG linker offers several advantages, including increased aqueous solubility of the resulting conjugate, reduced steric hindrance for biotin-streptavidin binding, and minimized non-specific interactions, which collectively enhance the performance of the imaging probe in biological systems.[2][3] These characteristics make this compound an ideal tool for applications in fluorescence microscopy, positron emission tomography (PET), and other molecular imaging modalities, as well as in targeted drug delivery.[1]
Key Features and Applications
| Feature | Benefit in Molecular Imaging |
| Oxyamine Reactive Group | Forms stable oxime bonds with aldehydes and ketones, enabling efficient and specific conjugation to imaging agents.[2][3] |
| Biotin Moiety | Provides a high-affinity tag for binding to streptavidin or avidin, facilitating signal amplification and pre-targeting strategies. |
| PEG11 Spacer | Increases hydrophilicity, improves in vivo circulation time, and reduces non-specific binding of the imaging probe.[1][2] |
| Well-defined Length | The discrete PEG length (dPEG®) ensures uniformity of the final conjugate, leading to more reproducible results.[3] |
Primary Applications:
-
Fluorescence Imaging: Conjugation of fluorescent dyes containing an aldehyde or ketone group for targeted cell and tissue imaging.
-
Positron Emission Tomography (PET): Development of radiolabeled probes for in vivo imaging of biological targets. This is often achieved through a pre-targeting approach where a biotinylated antibody is first administered, followed by a radiolabeled streptavidin-conjugated tracer or a radiolabeled biotin derivative.
-
Drug Delivery Systems: As a linker to attach targeting moieties to drug-loaded nanoparticles or other delivery vehicles that also incorporate an imaging component for theranostic applications.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~787 g/mol | [4] |
| Spacer Arm Length | ~44.9 Å (38 atoms) | [3] |
| Purity | ≥95% | [5] |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF.[5] | [5] |
| Storage | Recommended storage at -20°C in a desiccated environment. | [5] |
Table 2: Typical Reaction Parameters for Oxime Ligation
| Parameter | Recommended Condition |
| pH | 4.5 - 6.0 |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2 - 16 hours |
| Molar Ratio (this compound : Aldehyde/Ketone) | 1.5:1 to 5:1 |
| Typical Buffer | Sodium Acetate or MES buffer |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an Aldehyde-Containing Molecule
This protocol outlines the fundamental steps for labeling a molecule that possesses an aldehyde or ketone group with this compound.
Materials:
-
This compound HCl salt
-
Aldehyde or ketone-containing molecule (e.g., a fluorescent dye, a chelator for radiolabeling)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Acetate buffer, pH 5.5
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the aldehyde or ketone-containing molecule in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve this compound in the Reaction Buffer to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 2 to 5-fold molar excess of the dissolved this compound to the aldehyde/ketone-containing molecule.
-
Ensure the final concentration of the organic solvent (DMF/DMSO) in the reaction mixture is below 20% to maintain aqueous buffering capacity.
-
Incubate the reaction mixture for 4-16 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Following incubation, purify the biotinylated conjugate from unreacted starting materials using an appropriate method. Reverse-phase HPLC is often suitable for small molecule conjugates, while size-exclusion chromatography can be used for larger biomolecules.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry (to verify the molecular weight of the conjugate) and HPLC.
-
Protocol 2: Synthesis of a Biotinylated Fluorescent Probe for Cellular Imaging
This protocol provides a specific example of conjugating this compound to an aldehyde-functionalized fluorescent dye.
Materials:
-
This compound HCl salt
-
Aldehyde-functionalized fluorescent dye (e.g., a derivative of fluorescein (B123965) or rhodamine)
-
0.1 M MES buffer, pH 6.0
-
Anhydrous DMSO
-
Reverse-Phase HPLC system
Procedure:
-
Dissolve Reagents:
-
Prepare a 10 mM stock solution of the aldehyde-functionalized fluorescent dye in anhydrous DMSO.
-
Prepare a 20 mM stock solution of this compound in 0.1 M MES buffer, pH 6.0.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of the fluorescent dye stock solution with 100 µL of the this compound stock solution (providing a 4:1 molar excess of the biotin linker).
-
Adjust the total volume to 200 µL with the MES buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 6 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting biotinylated fluorescent probe using a reverse-phase HPLC system with a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
-
Validation:
-
Collect the fractions corresponding to the product peak and confirm the identity and purity by mass spectrometry.
-
The purified probe can then be used for staining cells that have been pre-targeted with streptavidin-conjugated antibodies or for other biotin-based imaging assays.
-
Visualizations
Caption: General workflow for creating a biotinylated imaging probe.
Caption: Pre-targeting strategy for in vivo imaging.
References
Application Notes and Protocols for Aldehyde-Reactive Biotinylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biotinylation of biomolecules through aldehyde-reactive chemistries. This technique is particularly useful for labeling glycoproteins, antibodies, and other molecules where site-specific modification of carbohydrate moieties is desired, preserving critical protein functional sites like antigen-binding domains.[1][2] Two primary methods are discussed: hydrazide biotinylation, which forms a hydrazone bond, and aminooxy biotinylation, which results in a more stable oxime bond.[3][4]
Introduction to Aldehyde-Reactive Biotinylation
Aldehyde-reactive biotinylation is a powerful bioconjugation technique that targets aldehyde groups on biomolecules. These aldehyde groups can be naturally present or, more commonly, generated through the mild oxidation of cis-diols in carbohydrate residues of glycoproteins using reagents like sodium meta-periodate.[5][6] This process is highly specific for carbohydrate moieties, such as sialic acids, making it an excellent strategy for labeling glycoproteins without altering the protein's primary amine or sulfhydryl groups, which are often involved in biological activity.[1][2]
The two most common classes of aldehyde-reactive biotinylation reagents are those containing a hydrazide (-NH-NH2) or an aminooxy (-O-NH2) functional group. Hydrazide-containing reagents react with aldehydes to form a hydrazone linkage, while aminooxy-containing reagents form a more stable oxime linkage.[3][4] The choice between these two chemistries often depends on the required stability of the resulting conjugate for downstream applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the oxidation and biotinylation reactions, providing a basis for experimental design and optimization.
Table 1: Glycoprotein (B1211001) Oxidation Parameters
| Parameter | Condition | Notes |
| Oxidizing Agent | Sodium meta-periodate (NaIO₄) | Selectively oxidizes cis-diols in carbohydrates to form aldehydes.[5][7] |
| Concentration | 1 mM - 20 mM | 1 mM NaIO₄ at 0°C is often used for specific oxidation of sialic acid residues. Higher concentrations (e.g., 10-20 mM) will oxidize other sugar residues.[8] |
| Reaction Time | 15 - 30 minutes | Longer incubation times can lead to over-oxidation and potential damage to the protein. |
| Temperature | 0 - 4°C (on ice) | Low temperature helps to control the reaction and maintain protein stability.[9] |
| pH | 5.5 - 7.4 | Typically performed in sodium acetate (B1210297) or phosphate (B84403) buffers.[5][10] |
Table 2: Hydrazide Biotinylation Parameters
| Parameter | Condition | Notes |
| Reagent | Biotin (B1667282) Hydrazide | Forms a hydrazone bond with aldehydes.[5] |
| Solvent for Stock | DMSO or DMF | Biotin hydrazide is often dissolved in an organic solvent before adding to the aqueous reaction mixture.[10] |
| Reagent Concentration | 1.25 mM - 10 mM | The optimal concentration depends on the protein concentration and the desired degree of labeling.[6] |
| Molar Excess | 5 to 50-fold molar excess over the protein | A higher molar excess is generally required for dilute protein solutions.[1] |
| Reaction Time | 2 hours to overnight | The reaction can proceed to completion within a few hours at room temperature.[10] |
| Temperature | Room Temperature (20-25°C) | Mild temperatures are sufficient for the reaction. |
| pH | 5.5 - 7.4 | The reaction is efficient in a slightly acidic to neutral pH range.[5] Buffers should be free of primary amines (e.g., Tris) which can compete with the hydrazide.[9] |
Table 3: Aminooxy Biotinylation Parameters
| Parameter | Condition | Notes |
| Reagent | Aminooxy-biotin | Forms a highly stable oxime bond with aldehydes.[4] |
| Solvent for Stock | Water, DMSO, or DMF | Depending on the specific aminooxy-biotin derivative. |
| Reagent Concentration | ~50 µM to 5 mM | Effective at lower concentrations compared to hydrazide reagents, especially with a catalyst. |
| Molar Excess | ~50-fold molar excess over the protein | Can be optimized based on the specific application and protein. |
| Catalyst | Aniline (B41778) (optional, but recommended) | Aniline significantly accelerates the rate of oxime ligation, allowing for faster reactions and lower reagent concentrations.[7] |
| Reaction Time | 1 - 2 hours | The use of a catalyst can reduce the required reaction time. |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction proceeds efficiently at both temperatures.[7] |
| pH | 6.0 - 7.0 | Mildly acidic to neutral pH is optimal for oxime formation. |
Table 4: Comparison of Hydrazone and Oxime Bond Stability
| Feature | Hydrazone Bond | Oxime Bond |
| Formation Reaction | Aldehyde + Hydrazide | Aldehyde + Aminooxy |
| Relative Stability | Less stable | Significantly more stable[4][11][12] |
| Hydrolytic Stability | Susceptible to hydrolysis, especially under acidic conditions.[3][4] | Highly resistant to hydrolysis over a wide pH range.[11][12] |
| Reversibility | Can be reversible under acidic conditions.[3] | Generally considered a stable, covalent bond.[12] |
| Rate of Hydrolysis | First-order rate constant for hydrolysis is approximately 160-600 times higher than for an oxime at pD 7.0.[11] | Significantly lower rate of hydrolysis compared to hydrazones.[11][12] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the chemical reactions and experimental workflows for aldehyde-reactive biotinylation.
Caption: Chemical reactions for hydrazone and oxime bond formation.
Caption: General experimental workflow for glycoprotein biotinylation.
Detailed Experimental Protocols
Protocol 1: Biotinylation of Glycoproteins using Biotin Hydrazide
This protocol describes the generation of aldehyde groups on carbohydrate moieties of a glycoprotein followed by biotinylation using biotin hydrazide.
Materials:
-
Glycoprotein (1-5 mg/mL)
-
Sodium meta-periodate (NaIO₄)
-
Sodium Acetate Buffer (100 mM, pH 5.5)
-
Biotin Hydrazide
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Ice bath
Procedure:
-
Preparation of Reagents:
-
Prepare a 20 mM solution of sodium meta-periodate in 100 mM Sodium Acetate, pH 5.5. Prepare this solution fresh and keep it on ice.
-
Dissolve the glycoprotein to be labeled in cold 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL.
-
Prepare a 50 mM stock solution of Biotin Hydrazide in anhydrous DMSO.
-
-
Oxidation of Glycoprotein:
-
In a reaction tube on ice, add an equal volume of the 20 mM sodium meta-periodate solution to the glycoprotein solution.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
To quench the reaction and remove excess periodate (B1199274), pass the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4. Collect the protein-containing fractions.
-
-
Biotinylation Reaction:
-
To the purified, oxidized glycoprotein, add the 50 mM Biotin Hydrazide stock solution to achieve a final concentration of 1-10 mM. A 10 to 20-fold molar excess of biotin hydrazide over the glycoprotein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification of Biotinylated Glycoprotein:
-
Remove unreacted biotin hydrazide by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4, or by dialysis against PBS.
-
Collect the biotinylated glycoprotein fractions. The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
-
Storage:
-
Store the purified biotinylated glycoprotein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.
-
Protocol 2: Biotinylation of Glycoproteins using Aminooxy-Biotin
This protocol offers an alternative method using aminooxy-biotin, which forms a more stable oxime bond. The inclusion of aniline as a catalyst is highly recommended to increase reaction efficiency.
Materials:
-
Glycoprotein (1-5 mg/mL)
-
Sodium meta-periodate (NaIO₄)
-
Sodium Acetate Buffer (100 mM, pH 5.5)
-
Aminooxy-biotin
-
Anhydrous DMSO or water (depending on the solubility of the aminooxy-biotin reagent)
-
Aniline (10X stock in acetate buffer)
-
Phosphate Buffered Saline (PBS), pH 6.5-7.0
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Ice bath
Procedure:
-
Preparation of Reagents:
-
Prepare a 20 mM solution of sodium meta-periodate in 100 mM Sodium Acetate, pH 5.5. Prepare this solution fresh and keep it on ice.
-
Dissolve the glycoprotein to be labeled in cold 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL.
-
Prepare a 5 mM stock solution of Aminooxy-biotin in a suitable solvent (e.g., water or DMSO).
-
Prepare a 10X stock solution of aniline in acetate buffer.
-
-
Oxidation of Glycoprotein:
-
In a reaction tube on ice, add an equal volume of the 20 mM sodium meta-periodate solution to the glycoprotein solution.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Remove excess periodate by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 6.5-7.0. Collect the protein-containing fractions.
-
-
Biotinylation Reaction:
-
To the purified, oxidized glycoprotein, add the 5 mM Aminooxy-biotin stock solution to achieve a final concentration of approximately 250 µM (a ~50-fold molar excess is a good starting point).
-
Add 1/10th volume of the 10X aniline stock solution to catalyze the reaction.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Purification of Biotinylated Glycoprotein:
-
Remove unreacted aminooxy-biotin and aniline by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4, or by dialysis against PBS.
-
Collect the biotinylated glycoprotein fractions.
-
-
Storage:
-
Store the purified biotinylated glycoprotein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Conclusion
Aldehyde-reactive biotinylation is a versatile and specific method for labeling biomolecules, particularly glycoproteins. The choice between hydrazide and aminooxy chemistry will depend on the stability requirements of the final application, with aminooxy-biotin providing a more robust and stable linkage. The provided protocols and data summaries offer a comprehensive guide for researchers to successfully implement these techniques in their work. For optimal results, it is always recommended to empirically determine the ideal reaction conditions for each specific biomolecule and application.
References
- 1. apexbt.com [apexbt.com]
- 2. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin-PEG11-oxyamine Labeling of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG11-oxyamine is a versatile biotinylation reagent designed for the efficient and specific labeling of molecules containing ketone or aldehyde functional groups. This process, known as oxime ligation, forms a stable oxime bond, providing a robust method for attaching a biotin (B1667282) tag to various substrates, including proteins, peptides, and small molecules. The inclusion of an 11-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate, minimizing issues of aggregation and non-specific binding often associated with hydrophobic biotin reagents.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in labeling ketone-containing molecules.
Reaction Principle
The core of the labeling strategy is the chemoselective reaction between the oxyamine (-ONH₂) group of this compound and a carbonyl group (ketone or aldehyde) on the target molecule. This condensation reaction results in the formation of a stable oxime linkage and the release of a water molecule. The reaction is efficient under mild acidic to neutral pH conditions and can be significantly accelerated by the use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives.[4][5][6]
Advantages of this compound
-
High Specificity: The oxyamine group selectively reacts with aldehydes and ketones, which are relatively rare in biological systems, ensuring minimal off-target labeling.[1]
-
Stable Linkage: The resulting oxime bond is more stable than the hydrazone bond formed by hydrazine-based reagents, offering greater stability for downstream applications.[1][3]
-
Enhanced Solubility: The hydrophilic PEG11 linker imparts excellent water solubility, preventing the aggregation of labeled molecules and reducing non-specific hydrophobic interactions.[1][2][3]
-
Reduced Steric Hindrance: The long PEG spacer minimizes steric hindrance between the biotin moiety and the labeled molecule, facilitating efficient binding to avidin (B1170675) or streptavidin.
Quantitative Data: Reaction Kinetics
The rate of oxime ligation is dependent on the reactivity of the carbonyl group (aldehydes react faster than ketones), the concentration of the reactants, and the presence of a catalyst. The reaction rate exhibits a linear dependence on the catalyst concentration.[4][7] The following table summarizes kinetic data for the oxime ligation of a ketone (2-pentanone) with an aminooxy reagent, demonstrating the significant rate enhancement achieved with different catalysts.
| Catalyst | Catalyst Concentration (mM) | Observed Rate Constant (k_obs, M⁻¹s⁻¹) | Rate Enhancement vs. Aniline (100 mM) |
| Aniline | 100 | 0.082 | 1.0x |
| m-Phenylenediamine (mPDA) | 100 | ~0.164 | ~2.0x |
| m-Phenylenediamine (mPDA) | 500 | Not explicitly for 2-pentanone, but demonstrates significant increase | >10x (with aldehyde) |
| m-Phenylenediamine (mPDA) | 750 | Not explicitly for 2-pentanone, but demonstrates significant increase | ~15x (with aldehyde) |
Data adapted from a study on a similar aminooxy ligation reaction, highlighting the catalytic effect. The exact rates for this compound may vary.[4][5][8]
Experimental Protocols
Protocol 1: General Labeling of a Ketone-Containing Molecule
This protocol provides a general procedure for labeling a ketone-containing small molecule, peptide, or protein.
Materials:
-
This compound
-
Ketone-containing molecule
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.4 (or other suitable amine-free buffer)
-
Aniline or m-Phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO)
-
Dimethyl Sulfoxide (DMSO)
-
Purification supplies (e.g., dialysis cassette, size-exclusion chromatography column, or HPLC)
Procedure:
-
Prepare Reagents:
-
Dissolve the ketone-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
-
Labeling Reaction:
-
In a reaction tube, combine the ketone-containing molecule solution with a 10-50 molar excess of the this compound stock solution.
-
Add the catalyst (aniline or mPDA) to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted this compound and catalyst from the biotinylated product.
-
For proteins and large peptides, use dialysis or a desalting column.
-
For small molecules, purification can be achieved by HPLC.
-
-
-
Analysis and Storage:
-
Confirm the successful biotinylation using techniques such as mass spectrometry (to detect the mass shift) or a HABA assay to quantify the degree of biotinylation.
-
Store the purified biotinylated molecule under conditions appropriate for the unlabeled molecule.
-
Protocol 2: Labeling of Glycoproteins via Periodate (B1199274) Oxidation
This protocol describes the biotinylation of glycoproteins by first oxidizing sialic acid residues to generate aldehydes, followed by reaction with this compound.
Materials:
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.4
-
This compound
-
Aniline or m-Phenylenediamine (mPDA)
-
Desalting column
Procedure:
-
Periodate Oxidation:
-
Dissolve the glycoprotein in Oxidation Buffer to a concentration of 1-5 mg/mL.
-
Add freshly prepared NaIO₄ to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate on ice for 10 minutes.
-
Remove excess periodate and glycerol and exchange the buffer to the Reaction Buffer using a desalting column.
-
-
Biotinylation:
-
To the oxidized glycoprotein, add a 10-50 molar excess of this compound.
-
Add the catalyst (aniline or mPDA) to a final concentration of 10-100 mM.
-
Incubate for 2-4 hours at room temperature.
-
-
Purification and Analysis:
-
Purify the biotinylated glycoprotein using a desalting column or dialysis to remove excess reagents.
-
Analyze the extent of labeling using methods such as SDS-PAGE with streptavidin-HRP blotting or mass spectrometry.
-
Mandatory Visualizations
Caption: Reaction scheme of this compound with a ketone.
Caption: Experimental workflow for ketone labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Biotin-dPEG®₁₁-oxyamine. HCl - Amerigo Scientific [amerigoscientific.com]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
On-Column Biotinylation of Proteins with Biotin-PEG11-oxyamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein biotinylation is a cornerstone technique in life sciences research, enabling the specific detection, purification, and immobilization of proteins.[1] The covalent attachment of biotin (B1667282), a small vitamin, to a protein of interest allows for its high-affinity interaction with streptavidin and avidin, forming the basis for numerous applications in proteomics, drug discovery, and diagnostics.[2] This document provides detailed application notes and protocols for the on-column biotinylation of glycoproteins using Biotin-PEG11-oxyamine, a method that offers high specificity and efficiency by targeting carbohydrate moieties.
This compound is an aldehyde-reactive biotinylation reagent. It contains an oxyamine group that reacts with aldehydes to form a stable oxime bond.[3] This chemistry is particularly advantageous for labeling glycoproteins, as the sugar residues can be mildly oxidized with sodium periodate (B1199274) to generate reactive aldehydes.[4][5] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer of 11 units enhances the water solubility of the biotinylated protein and minimizes steric hindrance, thereby preserving the protein's native conformation and function.[3]
On-column biotinylation presents a streamlined workflow by combining protein purification and modification into a single process. This approach can improve reaction efficiency, reduce sample handling and potential protein loss, and allow for easy removal of excess reagents.[6]
Chemical Mechanism
The on-column biotinylation of glycoproteins with this compound is a two-step process:
-
Oxidation: The protein, immobilized on a chromatography column, is treated with a mild oxidizing agent, typically sodium periodate (NaIO₄). This reaction selectively cleaves the vicinal diols present in the carbohydrate residues of the glycoprotein (B1211001), generating reactive aldehyde groups.[4][7]
-
Oxime Ligation: The aldehyde-containing glycoprotein is then reacted with this compound. The oxyamine moiety of the biotin reagent nucleophilically attacks the aldehyde, forming a stable oxime linkage.[3][5]
Caption: Chemical workflow for on-column glycoprotein biotinylation.
Applications
The on-column biotinylation of glycoproteins has a wide range of applications in various fields of research and development:
-
Affinity Purification: Biotinylated glycoproteins can be efficiently captured and purified from complex mixtures using streptavidin- or avidin-functionalized resins.[2]
-
Immunoassays: The biotin tag serves as a versatile handle for the development of sensitive detection methods such as ELISA and Western blotting.[1]
-
Protein-Protein Interaction Studies: Immobilized biotinylated glycoproteins can be used as bait to identify and characterize interacting protein partners.
-
Cell Surface Labeling: This technique is suitable for labeling glycoproteins on the surface of living cells for studies of receptor trafficking and internalization.[4]
-
Drug Delivery and Targeting: Biotinylated glycoproteins can be conjugated to therapeutic agents for targeted delivery to specific cells or tissues.
Data Presentation
The following tables summarize typical quantitative data obtained from on-column biotinylation experiments. These values are representative and may vary depending on the specific protein, column chemistry, and reaction conditions.
Table 1: Comparison of On-Column vs. In-Solution Biotinylation of a Model Glycoprotein (e.g., Horseradish Peroxidase)
| Parameter | On-Column Biotinylation | In-Solution Biotinylation | Reference |
| Protein Recovery (%) | > 90% | ~80% | [8] |
| Biotinylation Efficiency (%) | > 85% | ~70% | [9] |
| Molar Ratio (Biotin:Protein) | 10:1 to 20:1 | 20:1 to 50:1 | [9] |
| Reaction Time | 1-2 hours | 2-4 hours | [4] |
| Reagent Removal | Simple wash steps | Dialysis or desalting column |
Table 2: Mass Spectrometry Analysis of an On-Column Biotinylated Glycoprotein
| Parameter | Result |
| Identified Biotinylated Peptides | High Confidence |
| Sequence Coverage (%) | > 70% |
| Site of Biotinylation | Asparagine (N-linked glycans) |
| Observed Mass Shift (Da) | Consistent with this compound incorporation |
| Relative Quantification | High signal-to-noise ratio for biotinylated peptides |
Experimental Protocols
Materials
-
Protein/Glycoprotein of Interest: Purified and buffer-exchanged into an appropriate binding buffer (e.g., PBS, pH 7.4).
-
Chromatography Column: Affinity column suitable for immobilizing the protein of interest (e.g., Ni-NTA for His-tagged proteins, Protein A/G for antibodies).
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5.
-
Sodium Periodate (NaIO₄) Solution: 20 mM in Oxidation Buffer (prepare fresh).
-
Quenching Solution: 1 M Glycerol in PBS.
-
Biotinylation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0.
-
This compound HCl salt: 10 mM stock solution in anhydrous DMSO.
-
Wash Buffer: PBS, pH 7.4.
-
Elution Buffer: Specific to the affinity column used (e.g., Imidazole for Ni-NTA, low pH Glycine for Protein A/G).
-
Desalting Columns: For buffer exchange of the final product.
Experimental Workflow Diagram
Caption: On-column biotinylation experimental workflow.
Protocol 1: On-Column Oxidation of Glycoprotein
-
Column Preparation: Equilibrate the affinity column with 5-10 column volumes (CV) of binding buffer.
-
Protein Loading: Load the purified glycoprotein onto the column at a flow rate recommended by the manufacturer.
-
Washing: Wash the column with 5-10 CV of binding buffer to remove any unbound protein.
-
Buffer Exchange (Oxidation): Equilibrate the column with 5-10 CV of Oxidation Buffer.
-
Oxidation Reaction:
-
Prepare a fresh solution of 20 mM sodium periodate in Oxidation Buffer.
-
Pass 1-2 CV of the periodate solution through the column to fill the column bed.
-
Stop the flow and incubate the column for 30 minutes at room temperature in the dark. For selective oxidation of sialic acids, use 1 mM sodium periodate and incubate on ice.
-
-
Quenching:
-
Pass 2-3 CV of Quenching Solution through the column to stop the oxidation reaction.
-
Incubate for 10 minutes at room temperature.
-
-
Buffer Exchange (Biotinylation): Wash the column with 5-10 CV of Biotinylation Buffer to remove excess quenching reagent and prepare for the biotinylation step.
Protocol 2: On-Column Biotinylation with this compound
-
Prepare Biotinylation Reagent:
-
Immediately before use, dilute the 10 mM this compound stock solution in Biotinylation Buffer to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
-
Biotinylation Reaction:
-
Pass 1-2 CV of the diluted this compound solution through the column.
-
Stop the flow and incubate the column for 1-2 hours at room temperature.
-
-
Washing: Wash the column with 10-20 CV of Wash Buffer to remove excess, unreacted biotinylation reagent.
-
Elution:
-
Elute the biotinylated glycoprotein from the column using the appropriate Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Buffer Exchange:
-
Pool the fractions containing the biotinylated protein.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column or dialysis to remove the elution buffer components.
-
-
Quantification and Storage:
-
Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay).
-
Store the biotinylated protein at 4°C for short-term use or at -80°C for long-term storage.
-
Conclusion
On-column biotinylation of glycoproteins with this compound offers a highly specific and efficient method for protein labeling. By targeting carbohydrate moieties, this technique minimizes the risk of altering protein function that can occur with the modification of amino acid residues. The streamlined on-column workflow enhances protein recovery and simplifies the purification process. The resulting biotinylated glycoproteins are valuable reagents for a wide array of applications in basic research and drug development.
References
- 1. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative recovery of biotinylated proteins from streptavidin-based affinity chromatography resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminooxy Biotin-Based Characterization of the Surfaceome of Chondrogenic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Protein Modification Using Biotin-PEG11-oxyamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the site-specific modification of proteins, particularly glycoproteins, using Biotin-PEG11-oxyamine. This reagent enables the covalent attachment of biotin (B1667282) to proteins through a stable oxime bond, leveraging the unique reactivity of its oxyamine group with aldehydes or ketones. The inclusion of an 11-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the biotinylated molecule and minimizes steric hindrance and non-specific binding.[1][2]
The primary strategy for site-specific modification involves the mild oxidation of carbohydrate moieties on glycoproteins to generate aldehyde groups, which then serve as reactive handles for conjugation with this compound.[3][4] This approach is particularly valuable in drug development for creating antibody-drug conjugates (ADCs), in molecular imaging, and for a variety of bioanalytical and purification applications where precise control over the location of biotinylation is crucial to preserve protein function.[5][]
Principle of the Method
The site-specific biotinylation of glycoproteins using this compound is a two-step process:
-
Generation of Aldehyde Groups: The carbohydrate side chains of the glycoprotein (B1211001) are oxidized using a mild oxidizing agent, typically sodium periodate (B1199274) (NaIO₄). By controlling the reaction conditions, the oxidation can be directed primarily to the sialic acid residues or other sugar moieties with vicinal diols, converting them into reactive aldehyde groups.[3][7]
-
Oxime Ligation: The oxyamine group (-ONH₂) of this compound reacts with the newly formed aldehyde groups on the glycoprotein to form a stable oxime linkage (-O-N=CH-).[8] This reaction is efficient and highly specific for aldehydes and ketones, ensuring that the biotin label is attached only at the desired carbohydrate sites.[1] The reaction can be catalyzed by aniline (B41778) to increase its rate.[9]
The resulting biotinylated protein can then be used for a wide range of applications, including affinity purification, immunoassays, and targeted drug delivery.[][10]
Quantitative Data and Characterization
The success of protein biotinylation is determined by the degree of labeling (DOL), which is the average number of biotin molecules conjugated to each protein molecule. Several methods can be used to quantify the extent of biotinylation and characterize the final conjugate.
| Characterization Method | Principle | Advantages | Considerations |
| HABA/Avidin (B1170675) Assay | A colorimetric assay where biotin displaces 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin, leading to a decrease in absorbance at 500 nm. | Simple and widely used. | Lower sensitivity and reproducibility compared to other methods. |
| Fluorescent Avidin/Streptavidin Assays | Based on the change in fluorescence of a fluorescently tagged avidin or streptavidin upon binding to biotin. | Higher sensitivity than the HABA assay. | Requires a fluorometer. |
| Mass Spectrometry (MS) | Direct detection of the mass shift in the protein or its peptides upon biotinylation. Electrospray Ionization (ESI-MS) can be used for intact protein analysis, while peptide mapping after proteolytic digestion can identify specific modification sites.[11] | Provides precise mass information and can confirm the site of modification. | Requires specialized equipment and expertise. |
| Western Blotting | The biotinylated protein is detected using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) followed by a chemiluminescent or colorimetric substrate.[12] | Provides a qualitative or semi-quantitative assessment of biotinylation. | Not a direct measure of the degree of labeling. |
| Functional Assays (e.g., ELISA, SPR) | Assess the biological activity or binding affinity of the biotinylated protein to its target. | Crucial for ensuring that the modification has not compromised the protein's function. | Specific to the protein and its application. |
Experimental Protocols
The following protocols provide a general framework for the site-specific biotinylation of glycoproteins using this compound. Optimization of reaction conditions may be necessary for specific proteins.
Protocol 1: General Oxidation of Glycoprotein Carbohydrate Moieties
This protocol is suitable for generating aldehydes on various sugar residues within the glycan chains.
Materials:
-
Glycoprotein of interest
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5[13]
-
Sodium periodate (NaIO₄)
-
Quenching Solution: 100 mM Ethylene Glycol or Glycerol
-
This compound
-
Labeling Buffer: 100 mM Sodium Acetate, pH 5.5
-
(Optional) Aniline solution
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Glycoprotein Preparation:
-
Oxidation Reaction:
-
Immediately before use, prepare a 20-100 mM stock solution of NaIO₄ in the Oxidation Buffer. Protect the solution from light.[13]
-
Add the NaIO₄ stock solution to the glycoprotein solution to a final concentration of 10 mM.[3][7]
-
Incubate the reaction for 30 minutes at room temperature in the dark.[3]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM to consume any excess periodate.
-
Incubate for 10-15 minutes at room temperature.[14]
-
-
Purification of Oxidized Glycoprotein:
-
Remove excess NaIO₄ and quenching reagent by passing the solution through a desalting column equilibrated with Labeling Buffer. Alternatively, perform dialysis against the Labeling Buffer.[13]
-
-
Biotinylation Reaction (Oxime Ligation):
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water, DMSO).[1]
-
Add a 20- to 50-fold molar excess of this compound to the purified oxidized glycoprotein solution. The optimal ratio may need to be determined empirically.
-
(Optional) For catalysis, aniline can be added to a final concentration of 1-10 mM.[9]
-
Incubate the reaction for 2 hours to overnight at room temperature.[7][13]
-
-
Final Purification:
-
Remove unreacted this compound using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[13]
-
-
Characterization:
-
Determine the protein concentration and the degree of biotinylation using one of the methods described in Section 2.
-
Assess the functional integrity of the biotinylated glycoprotein.
-
Protocol 2: Selective Oxidation of Sialic Acid Residues
This protocol uses milder conditions to selectively oxidize the cis-diols on the side chain of sialic acid residues.
Procedure:
-
Follow the steps in Protocol 1, with the following modifications for the oxidation reaction:
-
Proceed with quenching, purification, biotinylation, and characterization as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: Workflow for site-specific glycoprotein biotinylation.
Chemical Reaction Pathway
Caption: Chemical pathway of glycoprotein biotinylation.
Application in Targeted Drug Delivery
Caption: Conceptual pathway for ADC targeted drug delivery.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound HCl salt | BroadPharm [broadpharm.com]
- 9. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid conjugation of antibodies to toxins to select candidates for the development of anticancer Antibody-Drug Conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Site-Specific Linking of Biomolecules via Glycan Residues Using Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG11-oxyamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Biotin-PEG11-oxyamine reaction conditions for maximum efficiency.
Troubleshooting Guides
This section addresses specific issues that may arise during the biotinylation process.
Problem 1: Low or No Biotin (B1667282) Labeling
Possible Causes:
-
Inactive this compound Reagent: The oxyamine group is susceptible to degradation, especially if not stored properly.
-
Insufficient Aldehyde/Ketone Groups on the Target Molecule: The reaction relies on the presence of carbonyl groups on the biomolecule.
-
Suboptimal Reaction pH: The efficiency of oxime bond formation is pH-dependent.
-
Inefficient Catalyst or Lack of Catalyst: The reaction can be slow without a catalyst, leading to low yields in a practical timeframe.
-
Presence of Competing Nucleophiles: Other molecules in the reaction buffer can compete with the oxyamine.
-
Incorrect Molar Ratio of Reactants: An insufficient excess of the biotinylating reagent can lead to incomplete labeling.
Solutions:
-
Reagent Handling: Ensure the this compound reagent is stored at -20°C with a desiccant and is warmed to room temperature before opening to prevent condensation.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1]
-
Verify Carbonyl Group Presence: Confirm the successful generation of aldehydes or ketones on your target molecule using an appropriate analytical method before proceeding with the biotinylation reaction.
-
Optimize Reaction pH: The optimal pH for oxime ligation is typically between 4.0 and 7.0.[2][3][4] Aniline (B41778) has been shown to be an effective catalyst throughout this pH range.[2][3]
-
Use a Catalyst: Aniline is a commonly used catalyst to accelerate the reaction.[5] For even greater efficiency, consider using m-phenylenediamine (B132917) (mPDA), which can be up to 15 times more effective than aniline.[5]
-
Buffer Selection: Use amine-free buffers, such as MES or phosphate (B84403) buffers, as primary amines (e.g., Tris, glycine) will compete with the oxyamine for reaction with the carbonyl groups.[6]
-
Adjust Molar Ratios: A 5- to 20-fold molar excess of this compound over the target molecule is a good starting point.[7][8] Empirical optimization may be necessary for your specific application.
Problem 2: Protein Aggregation or Precipitation Post-Biotinylation
Possible Causes:
-
Over-biotinylation: Excessive modification of the protein surface can alter its physicochemical properties, leading to aggregation.[9][10]
-
Hydrophobicity of the Biotin Label: While the PEG linker enhances solubility, extensive labeling can still increase the overall hydrophobicity of the protein.
-
Unsuitable Buffer Conditions: The final buffer composition may not be optimal for the newly biotinylated protein.
Solutions:
-
Control the Degree of Labeling: Reduce the molar excess of the this compound reagent in the reaction to decrease the number of biotin molecules conjugated to each protein.[11]
-
Optimize Reaction Time: Shorter incubation times can help limit the extent of biotinylation.
-
Buffer Exchange: After the reaction, perform a buffer exchange into a buffer that is known to be optimal for the stability of your target protein.
-
Inclusion of Solubilizing Agents: Consider the addition of mild, non-ionic detergents or other stabilizing agents to the storage buffer.
Problem 3: Loss of Biological Activity of the Labeled Molecule
Possible Causes:
-
Modification of Critical Residues: The generation of carbonyl groups or the subsequent biotinylation may occur at sites essential for the molecule's function.
-
Conformational Changes: The attachment of the Biotin-PEG11 linker may induce structural changes that impair activity.
Solutions:
-
Site-Specific Labeling: If possible, utilize methods that generate carbonyl groups at sites known to be distal from the active or binding sites of the molecule. For glycoproteins, selective oxidation of sialic acid residues is a common strategy.[12]
-
Control the Extent of Labeling: A lower degree of biotinylation is less likely to interfere with biological activity.[11]
-
Linker Length: The PEG11 linker is designed to minimize steric hindrance. If activity loss is still an issue, consider a biotinylating reagent with a longer or shorter PEG spacer.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound reaction?
A1: The reaction to form an oxime bond is most efficient in a slightly acidic to neutral pH range, typically between pH 4.0 and 7.0.[2][3][4] The use of a catalyst like aniline is effective across this pH range.[2][3]
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, it is often very slow at neutral pH.[5] The addition of a nucleophilic catalyst, such as aniline or m-phenylenediamine (mPDA), can significantly accelerate the rate of oxime bond formation.[2][5]
Q3: What are the best buffers to use for this reaction?
A3: It is crucial to use amine-free buffers to avoid competing reactions. Phosphate-buffered saline (PBS) or MES buffer are common choices. Avoid buffers containing primary amines like Tris or glycine.[6]
Q4: How should I store the this compound reagent?
A4: The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing on the product.[1]
Q5: How can I introduce aldehyde or ketone groups onto my biomolecule for labeling?
A5: For glycoproteins, a common method is the mild oxidation of carbohydrate moieties using sodium periodate (B1199274) (NaIO₄).[12] This can be done under conditions that selectively oxidize sialic acids or more generally oxidize other sugar residues.[12][13]
Data Presentation
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Efficiency (Compared to Aniline) | Recommended Concentration | Key Advantages |
| Aniline | 1x | 10-100 mM | Well-established and effective catalyst.[5] |
| m-Phenylenediamine (mPDA) | Up to 15x | 100-750 mM | Significantly higher reaction rates due to greater aqueous solubility allowing for higher concentrations.[5] |
Table 2: General Reaction Parameters for this compound Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 4.0 - 7.0 | Optimal pH is a balance between reaction rate and biomolecule stability.[2][3][4] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for longer reactions to maintain protein stability. Interestingly, freezing at -20°C has been shown to accelerate the reaction at neutral pH.[5][14] |
| Reaction Time | 2 hours to overnight | Dependent on reactant concentrations, temperature, and catalyst use. |
| Molar Excess of this compound | 5- to 20-fold | This should be optimized for the specific application to achieve the desired degree of labeling.[7][8] |
| Catalyst Concentration | Aniline: 10-100 mM; mPDA: 100-750 mM | Higher concentrations of mPDA can be used due to its higher solubility.[5] |
Experimental Protocols
Protocol 1: Generation of Aldehydes on Glycoproteins via Periodate Oxidation
This protocol describes the general method for oxidizing carbohydrate side chains on glycoproteins to create reactive aldehyde groups.
Materials:
-
Glycoprotein (B1211001) of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Periodate (NaIO₄)
-
Glycerol (B35011) or Ethylene (B1197577) Glycol
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Glycoprotein: Dissolve the glycoprotein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare Periodate Solution: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in PBS. Protect the solution from light.
-
Oxidation Reaction: Add the NaIO₄ stock solution to the glycoprotein solution to a final concentration of 1-10 mM. Incubate the reaction for 15-30 minutes at 4°C or on ice in the dark.
-
Note: For selective oxidation of sialic acids, use a final NaIO₄ concentration of 1 mM. For more general oxidation of sugars, use 10 mM.[12]
-
-
Quench Reaction: Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 5-10 minutes at 4°C.
-
Purification: Remove excess periodate and quenching agent by passing the reaction mixture through a desalting column or by dialysis against PBS. The oxidized glycoprotein is now ready for conjugation.
Protocol 2: Biotinylation of Aldehyde-Containing Biomolecules
This protocol outlines the steps for conjugating this compound to a biomolecule containing aldehyde or ketone groups.
Materials:
-
Aldehyde/ketone-containing biomolecule
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., PBS, pH 6.5-7.4)
-
Aniline or m-phenylenediamine (mPDA) (optional, but recommended)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Prepare Reaction Mixture: In a reaction tube, combine the aldehyde/ketone-containing biomolecule with the amine-free reaction buffer.
-
Add Catalyst (Optional): If using a catalyst, add aniline or mPDA to the desired final concentration (see Table 2).
-
Add this compound: Add the calculated volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubate: Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle mixing. Protect from light if using a fluorescently-labeled oxyamine.
-
Purification: Remove excess, unreacted this compound and catalyst by using a desalting column or dialysis against a suitable storage buffer.
-
Characterization: Determine the degree of biotinylation using a suitable method, such as the HABA assay.
Mandatory Visualization
Caption: this compound reaction mechanism.
Caption: Troubleshooting workflow for low biotinylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Oxime Catalysis by Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent non-specific binding with Biotin-PEG11-oxyamine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues when using Biotin-PEG11-oxyamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biotinylation reagent used to label molecules containing an aldehyde or ketone group.[1][2] It consists of three key components:
-
Biotin (B1667282): A vitamin that forms a very strong and specific bond with streptavidin, enabling detection or purification.
-
PEG11 linker: A hydrophilic polyethylene (B3416737) glycol spacer. This linker increases the water solubility of the reagent and helps to minimize non-specific hydrophobic interactions, a common cause of background signal.[3][4]
-
Oxyamine group (-ONH2): This functional group reacts specifically with aldehydes or ketones to form a stable oxime bond.[2][3]
The reaction, known as oxime ligation, is highly specific and efficient, making it a reliable method for bioconjugation.[5]
Q2: What are the main causes of non-specific binding in my experiments?
Non-specific binding (NSB) can arise from several factors:
-
Hydrophobic Interactions: Molecules in your sample may non-specifically adhere to hydrophobic surfaces of your microplate wells or other supports. The PEG linker in this compound is designed to mitigate this, but other components in your system can still contribute to this issue.[6][7][8]
-
Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces.[6][8]
-
Ineffective Blocking: The blocking agent may not be completely covering all non-specific binding sites on the solid phase (e.g., microplate well).[9][10]
-
Endogenous Biotin: Many tissues and cells, particularly liver and kidney, contain endogenous biotin, which can be recognized by streptavidin-based detection systems, leading to high background.[11]
-
Cross-reactivity of Antibodies: If you are using antibodies in your assay, they may cross-react with other molecules in the sample, leading to off-target binding.[12]
Q3: How does the PEG linker in this compound help reduce non-specific binding?
The polyethylene glycol (PEG) linker is hydrophilic (water-loving). This property is crucial for a few reasons:
-
Increased Solubility: It makes the entire biotinylation reagent more soluble in aqueous buffers, preventing aggregation that can lead to non-specific binding.[3][4]
-
Reduced Hydrophobic Interactions: The hydrophilic PEG chain creates a "shield" that minimizes non-specific binding of the biotinylated molecule to hydrophobic surfaces.[3]
-
Flexibility and Reach: The length of the PEG11 linker provides flexibility and extends the biotin moiety away from the labeled molecule, which can improve its accessibility to streptavidin.[1]
Troubleshooting Guides
Problem: High Background Signal
High background can obscure your specific signal and lead to false positives. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for high background.
Step 1: Reagent and Buffer Check
-
Contamination: Ensure all buffers and reagents are fresh and free from contamination.[13] Microbial growth can lead to high background.
-
Reagent Concentration: Titrate your detection antibody and streptavidin-conjugate to find the optimal concentration that gives the best signal-to-noise ratio.[9][10] Excessively high concentrations can increase non-specific binding.
Step 2: Optimize Blocking Step
-
Choice of Blocking Agent: The effectiveness of blocking agents can vary. Casein and Bovine Serum Albumin (BSA) are generally effective.[14][15] Important: Avoid using non-fat dry milk as a blocking agent in biotin-based assays, as it contains endogenous biotin.[11]
-
Concentration and Incubation Time: Ensure you are using the optimal concentration of your blocking agent and incubating for a sufficient amount of time.
Step 3: Optimize Washing Steps
-
Washing Buffer: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer to help reduce hydrophobic interactions.[6]
-
Number and Vigor of Washes: Increase the number of washing steps after incubation with antibodies and streptavidin conjugates.[9] Ensure that wells are thoroughly washed to remove all unbound reagents.
Step 4: Modify Conjugation and Assay Conditions
-
Buffer Composition: Increase the salt concentration (e.g., up to 0.5 M NaCl) in your binding and wash buffers to reduce electrostatic interactions.[6][7][16]
-
pH Adjustment: The pH of your buffers can influence non-specific binding. The optimal pH for oxime ligation is typically between 4.5 and 7.[5][17][18] Ensure the pH is appropriate for your specific application.
-
Endogenous Biotin: If you are working with cell lysates or tissue samples, pre-treat your samples to block endogenous biotin. (See Experimental Protocol section).[11]
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and conditions for various components of your experiment.
Table 1: Recommended Concentrations of Blocking Agents
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A commonly used and effective blocking agent.[6][7] |
| Casein | 1-3% (w/v) | Often considered a very effective blocking agent.[14][15] |
| Fish Gelatin | 0.1-0.5% (w/v) | Can be a good alternative to BSA and remains liquid at 4°C.[14] |
| Synthetic Blockers | Varies by manufacturer | Protein-free options that can reduce cross-reactivity. |
Table 2: Buffer Additives to Reduce Non-Specific Binding
| Additive | Recommended Concentration | Purpose |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Reduces electrostatic interactions.[6][16] |
| Tween-20 | 0.05 - 0.1% (v/v) | Reduces hydrophobic interactions.[6] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating Glycoproteins with this compound
This protocol describes the labeling of glycoproteins on live cells after mild periodate (B1199274) oxidation to generate aldehydes.
Materials:
-
This compound
-
Cells in suspension
-
PBS (Phosphate Buffered Saline)
-
Sodium periodate (NaIO4)
-
Aniline (B41778) (optional catalyst)
-
Quenching solution (e.g., 1 mM glycerol (B35011) in PBS)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 6.5-7.0)
Workflow:
Caption: Workflow for glycoprotein (B1211001) labeling.
Procedure:
-
Cell Preparation: Wash cells twice with ice-cold PBS.
-
Aldehyde Generation: Resuspend cells in ice-cold PBS containing 1 mM sodium periodate. Incubate on ice for 15 minutes in the dark.
-
Quenching: Quench the reaction by adding a quenching solution (e.g., 1 mM glycerol in PBS) and incubate for 5 minutes on ice.
-
Washing: Wash the cells twice with ice-cold reaction buffer (pH 6.5-7.0) to remove residual periodate and quenching solution.
-
Biotinylation: Resuspend the cells in the reaction buffer containing 100-250 µM this compound. For enhanced reaction kinetics, especially at neutral pH, 2-10 mM aniline can be included as a catalyst.[18][19] Incubate for 1-2 hours at room temperature with gentle agitation.
-
Final Wash: Wash the cells three times with PBS to remove excess biotinylation reagent.
-
The biotinylated cells are now ready for downstream applications such as cell sorting, imaging, or western blotting.
Protocol 2: Blocking Endogenous Biotin in Tissue Sections or Cells
This protocol is essential when working with samples that have high levels of endogenous biotin.
Materials:
-
Streptavidin solution (0.1 mg/mL in PBS)
-
Biotin solution (0.5 mg/mL in PBS)
-
PBS
Procedure:
-
Initial Blocking: After your standard protein blocking step (e.g., with BSA), incubate the sample with the streptavidin solution for 15 minutes at room temperature. This will bind to the endogenous biotin in the sample.
-
Wash: Wash the sample thoroughly three times with PBS.
-
Biotin Incubation: Incubate the sample with the biotin solution for 15 minutes at room temperature. This will saturate the remaining biotin-binding sites on the streptavidin molecules.
-
Final Wash: Wash the sample thoroughly three times with PBS.
-
You can now proceed with the incubation of your biotinylated probe or antibody.
Logical Relationship of Endogenous Biotin Blocking:
Caption: Logic of the two-step endogenous biotin blocking protocol.
References
- 1. Biotin-dPEG®11-oxyamine HCl [sigmaaldrich.com]
- 2. Biotin-dPEG®₁₁-oxyamine. HCl - Amerigo Scientific [amerigoscientific.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. reddit.com [reddit.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. How to deal with high background in ELISA | Abcam [abcam.com]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting low yield in Biotin-PEG11-oxyamine conjugation.
Welcome to the technical support center for Biotin-PEG11-oxyamine conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments, with a focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound conjugation?
This compound contains an oxyamine (-ONH2) functional group that reacts with an aldehyde or ketone on a target molecule to form a stable oxime bond.[1][2] The discrete PEG11 linker enhances the water solubility of the biotinylated molecule and reduces potential aggregation.[1][3]
Q2: What is the optimal pH for oxime ligation?
The optimal pH for uncatalyzed oxime ligation is slightly acidic, typically in the range of 4 to 5.[4] However, for biomolecules that are sensitive to acidic conditions, the reaction can be performed at a neutral pH (around 7) with the use of a catalyst.[5][6]
Q3: How should I store and handle this compound?
This compound is sensitive to moisture and should be stored at -20°C with a desiccant.[7][8] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation. It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and to avoid storing aqueous solutions of the reagent.[8]
Q4: What are the advantages of an oxime bond in bioconjugation?
Oxime bonds are favored in bioconjugation due to their superior stability in aqueous environments and at physiological pH compared to other linkages like hydrazones or imines.[9][10] This stability is crucial for in vivo applications where the bioconjugate needs to remain intact in systemic circulation.[9]
Troubleshooting Guide: Low Conjugation Yield
Low or no detection of your biotinylated molecule can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of low conjugation yield.
Issue: Low or No Biotin (B1667282) Labeling Detected
If you are observing a weak or absent signal from your biotinylated molecule, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Suboptimal Reaction pH | For uncatalyzed reactions, ensure the pH is in the optimal range of 4-5. For reactions at neutral pH, the addition of a catalyst like aniline (B41778) is recommended to accelerate the reaction rate.[4][5][6] |
| Inefficient Molar Ratio | A 5- to 10-fold molar excess of Biotin-PEG-aldehyde over the amine-containing molecule is a general guideline.[11] However, the optimal ratio may need to be determined empirically for your specific molecule. |
| Reagent Instability | Ensure the this compound has been stored correctly at -20°C with a desiccant and warmed to room temperature before opening.[7][8] Use freshly prepared solutions for conjugation. |
| Low Reactant Concentration | The kinetics of oxime ligation are concentration-dependent. If possible, increase the concentration of your target molecule and the biotinylation reagent to favor the conjugation reaction. |
| Steric Hindrance | Aldehydes are generally more reactive than ketones in oxime ligation due to less steric hindrance. If you are using a ketone, a longer reaction time or a higher concentration of the biotinylating reagent may be necessary. |
| Side Reactions | Ensure high-purity solvents and reagents are used to minimize unwanted side reactions that could consume your starting materials.[10] Hydroxylamine can potentially form hydroxamates with asparagine and glutamine residues as a side reaction.[12] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating an Aldehyde-Containing Protein
-
Prepare the Protein Solution: Dissolve the aldehyde-containing protein in a suitable reaction buffer. For uncatalyzed reactions, an acetate (B1210297) buffer (pH 4.5-5.5) is recommended. For catalyzed reactions at neutral pH, a phosphate (B84403) buffer (pH 7.0-7.5) can be used.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 50 mM).
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution. If using a catalyst like aniline at neutral pH, it is typically added at a concentration of 10-100 mM.[13]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The optimal incubation time may need to be determined empirically.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using dialysis, a desalting column, or size-exclusion chromatography.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.[14]
-
Prepare HABA/Avidin (B1170675) Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS). Several commercial kits are available with pre-made reagents.[15][16][17]
-
Measure Baseline Absorbance: In a cuvette or microplate well, measure the absorbance of the HABA/Avidin solution at 500 nm.[14][15]
-
Add Biotinylated Sample: Add a known volume of your purified biotinylated protein to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: Once the absorbance reading at 500 nm stabilizes, record the final value. The decrease in absorbance is proportional to the amount of biotin in your sample.[14]
-
Calculate Biotin-to-Protein Ratio: Use the change in absorbance and the molar extinction coefficient of the HABA-avidin complex to calculate the concentration of biotin. Knowing the concentration of your protein allows for the determination of the molar ratio of biotin to protein.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction |
| pH | 4.0 - 5.5 | 6.5 - 7.5 |
| Catalyst | None | Aniline or its derivatives (e.g., p-phenylenediamine) |
| Catalyst Concentration | N/A | 10 - 100 mM |
| Molar Ratio (Biotin:Protein) | 10:1 to 50:1 | 5:1 to 20:1 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
Table 2: Troubleshooting Low Yield with Corresponding Adjustments
| Issue | Observation | Parameter to Adjust | Recommended Change |
| Low Yield | Low signal in Western blot or low biotin:protein ratio from HABA assay | Molar Ratio | Increase the molar excess of this compound. |
| Reaction Time | Increase the incubation time. | ||
| pH | For uncatalyzed reactions, ensure the pH is between 4 and 5. For neutral reactions, add a catalyst. | ||
| Protein Aggregation | Visible precipitate after conjugation | Reagent Type | The PEG linker in this compound is designed to reduce aggregation.[1][3] If aggregation persists, consider further optimization of buffer conditions. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Decision tree for troubleshooting low conjugation yield.
Caption: Chemical reaction of this compound with an aldehyde or ketone.
References
- 1. Biotin-dPEG®₁₁-oxyamine. HCl - Amerigo Scientific [amerigoscientific.com]
- 2. This compound HCl salt - Creative Biolabs [creative-biolabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Biotin PEG aldehyde [nanocs.net]
- 12. portlandpress.com [portlandpress.com]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Oxime Bond Stability in Biotinylation
Welcome to the technical support center for improving the stability of the oxime bond in biotinylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues and optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the oxime bond a good choice for biotinylation?
The oxime bond is favored in bioconjugation due to its remarkable stability in aqueous environments and at physiological pH, especially when compared to other linkages like hydrazones or imines.[1][2] This stability is crucial for applications in biological systems where resistance to hydrolysis is essential.[1][2] The formation of an oxime bond is a chemoselective reaction, meaning it proceeds with high specificity for carbonyl groups (aldehydes and ketones), minimizing off-target reactions with other functional groups present in biomolecules.[3]
Q2: What are the main factors that can affect the stability of the oxime bond during and after biotinylation?
The primary factor affecting oxime bond stability is pH. The bond is generally stable at neutral pH but can be susceptible to hydrolysis under acidic conditions.[1][4] Other factors include the presence of catalysts, the specific reactants used (aldehydes are generally more reactive than ketones), temperature, and the purity of reagents and solvents.[5] Long-term stability can also be influenced by storage conditions such as temperature and humidity.
Q3: I am observing very low yields in my oxime biotinylation reaction. What could be the cause?
Low yields in oxime ligation can stem from several factors:[5]
-
Suboptimal pH: For reactions without a catalyst, a slightly acidic pH of 4-5 is generally optimal. At neutral pH, the reaction rate is significantly slower.[5]
-
Inefficient or No Catalyst: At neutral pH, a nucleophilic catalyst is crucial to accelerate the reaction.[5]
-
Low Reactant Concentration: The kinetics of oxime ligation are dependent on the concentration of the reactants.[5]
-
Reactant Instability: The aminooxy group can be reactive and may degrade over time or react with impurities.[5]
-
Steric Hindrance: Ketones, particularly those that are sterically hindered, react more slowly than aldehydes.[5][6]
-
Side Reactions: Impurities in solvents or reagents can lead to unwanted side reactions.[5]
Troubleshooting Guides
Issue 1: Low Biotinylation Efficiency
Symptoms:
-
Low signal in downstream detection assays (e.g., Western blot, ELISA).
-
Mass spectrometry analysis shows a low percentage of biotinylated protein.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction pH | For uncatalyzed reactions, ensure the pH is in the optimal range of 4-5. For catalyzed reactions at neutral pH, verify the buffer is at or near pH 7.[5] |
| Inefficient Catalyst | If reacting at neutral pH, use an effective nucleophilic catalyst like m-phenylenediamine (B132917) (mPDA) or p-phenylenediamine (B122844) (pPDA), which are more efficient than aniline.[5][7] |
| Low Reactant Concentrations | Increase the concentration of your biotinylation reagent and/or your target molecule. The reaction rate is concentration-dependent.[5] |
| Steric Hindrance | If using a ketone-modified molecule, be aware that the reaction will be slower than with an aldehyde.[5][6] Consider increasing the reaction time or catalyst concentration. |
| Impure Reagents or Solvents | Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions of your reagents to avoid side reactions.[5] |
Issue 2: Instability of the Biotinylated Conjugate (Hydrolysis)
Symptoms:
-
Loss of biotin (B1667282) signal over time during storage or in subsequent experimental steps.
-
Appearance of peaks corresponding to the un-biotinylated molecule and free biotin derivative in HPLC or mass spectrometry analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Acidic Conditions | Avoid exposing the oxime-linked conjugate to acidic conditions (pH < 6) for prolonged periods, as this can catalyze hydrolysis.[4] |
| Improper Storage | For long-term storage, keep the biotinylated conjugate at -20°C or below in a dry environment.[3] Avoid repeated freeze-thaw cycles. |
| Presence of Hydrolytic Enzymes | If working with crude biological samples, consider the presence of enzymes that might cleave the conjugate. Purifying the conjugate can mitigate this. |
Quantitative Data Summary
Table 1: Comparison of Oxime Bond Stability with Hydrazone Bond
| Linkage | Relative Hydrolysis Rate at pD 7.0 | Half-life at pD 7.0 | Key Characteristics |
| Oxime | ~1 | 25 days | Highly stable at physiological pH.[1][4] |
| Methylhydrazone | ~600-fold higher than oxime | 2 hours | Less stable than oxime, particularly under acidic conditions.[4] |
| Acetylhydrazone | ~300-fold higher than oxime | Not specified | More stable than simple hydrazones but less stable than oximes.[4] |
Data adapted from studies on isostructural hydrazones and an oxime, with hydrolysis measured in deuterated buffers (pD).[4]
Table 2: Recommended Catalyst Concentrations for Oxime Ligation
| Catalyst | Recommended Concentration | pH | Notes |
| Aniline | 100 mM | 7.0 | Commonly used but less efficient than phenylenediamines.[8] |
| m-Phenylenediamine (mPDA) | 25-100 mM | 7.0 | Highly soluble and efficient catalyst.[6] Be cautious with high concentrations relative to the aminooxy reagent to avoid competitive Schiff base formation.[6] |
| p-Phenylenediamine (pPDA) | 25-100 mM | 7.0 | Highly efficient catalyst.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation using a Phenylenediamine Catalyst
This protocol provides a general guideline for the biotinylation of an aldehyde- or ketone-functionalized protein using mPDA or pPDA as a catalyst.
Materials:
-
Aldehyde- or ketone-functionalized protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Aminooxy-biotin reagent.
-
m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA).
-
Phosphate (B84403) buffer (0.3 M, pH 7.0).
Procedure:
-
Prepare a 0.5 M stock solution of either mPDA or pPDA in 0.3 M phosphate buffer (pH 7.0).[6]
-
In a reaction tube, combine your functionalized protein (e.g., to a final concentration of 50-100 µM) and the aminooxy-biotin reagent (typically at a 3-fold molar excess).[6]
-
Initiate the ligation by adding the catalyst (mPDA or pPDA) to a final concentration of 25-100 mM from the stock solution.[6]
-
Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours, depending on the reactants and their concentrations.[3][6] For ketone-functionalized proteins, a longer reaction time of 5-10 hours may be necessary.[6]
-
Monitor the reaction progress using an appropriate analytical technique such as HPLC or mass spectrometry.
-
Once the reaction is complete, the excess catalyst and unreacted biotin reagent can be removed by size-exclusion chromatography (e.g., a NAP-5 or PD-10 column).[6]
Protocol 2: Monitoring Oxime Bond Stability by HPLC
This protocol outlines a general method for assessing the hydrolytic stability of a biotinylated conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Purified biotinylated conjugate.
-
A series of buffers with different pH values (e.g., pH 5, 6, 7.4, 8).
-
HPLC system with a UV detector.
-
A suitable RP-HPLC column (e.g., C18).
-
Mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA).
Procedure:
-
Incubate the biotinylated conjugate at a known concentration in the different pH buffers at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction and quench any further reaction by adding a suitable quenching agent or by freezing at -80°C.
-
Analyze the samples by RP-HPLC. The separation method should be able to resolve the intact conjugate from the un-biotinylated molecule and the free biotin derivative.
-
Monitor the peak area of the intact conjugate over time. A decrease in the peak area indicates hydrolysis of the oxime bond.
-
The rate of hydrolysis can be determined by plotting the natural logarithm of the peak area of the intact conjugate versus time.
Visualizations
Caption: Experimental workflow for catalyzed oxime biotinylation.
Caption: Troubleshooting logic for low biotinylation yield.
Caption: Factors influencing oxime bond stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of meta- and para-Phenylenediamine as Enhanced Oxime Ligation Catalysts for Protein Labeling, PEGylation, Immobilization, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biotin-Streptavidin Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in biotin-streptavidin interactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of biotin-streptavidin interactions?
A1: Steric hindrance refers to the spatial obstruction that prevents the binding of biotin (B1667282) to streptavidin. This can occur when the biotin molecule is attached to a larger molecule (like an antibody or protein) in a way that physically blocks the biotin-binding pocket of streptavidin. It can also be caused by the proximity of other molecules on a surface where the interaction is taking place.[1]
Q2: How does steric hindrance affect my experimental results?
A2: Steric hindrance can lead to a variety of issues in assays relying on the biotin-streptavidin interaction, including:
-
Weak or no signal: If biotin cannot efficiently bind to streptavidin, the downstream detection signal will be reduced or absent.[2][3]
-
High background: Non-specific binding of detection reagents can increase if the primary interaction is weak.[3]
-
Poor reproducibility: The degree of steric hindrance can vary between experiments, leading to inconsistent results.[4]
-
Low sensitivity: The overall sensitivity of the assay is compromised when the binding efficiency is low.[5]
Q3: What are the primary causes of steric hindrance in my experiments?
A3: The main factors contributing to steric hindrance include:
-
Short spacer arms: If the linker connecting biotin to the molecule of interest is too short, the bulky molecule can obstruct the biotin-binding site.[6]
-
Random biotinylation: Traditional biotinylation methods, such as NHS-ester chemistry, randomly label primary amines (like lysine (B10760008) residues) on a protein. This can result in biotin being attached at locations that are inaccessible to streptavidin.
-
High surface density of biotin: On a solid support (like a biosensor chip or a microplate), if biotinylated molecules are too densely packed, they can physically block each other from binding to streptavidin.[1]
-
Incorrect orientation of the biotinylated molecule: If the biotinylated molecule is immobilized on a surface in an orientation that hides the biotin tag, binding will be inhibited.
Troubleshooting Guides
Issue 1: Weak or No Signal in Biotin-Streptavidin Based Assays (e.g., ELISA, Western Blot)
| Possible Cause | Recommended Solution |
| Steric hindrance from a short spacer arm. | Use a biotinylation reagent with a longer spacer arm, such as one containing a polyethylene (B3416737) glycol (PEG) or long-chain (LC) linker.[6] |
| Inefficient biotinylation of the target molecule. | Optimize the biotin-to-protein molar ratio during the conjugation reaction. A titration experiment is recommended to find the optimal ratio.[7] |
| Biotin is inaccessible due to random labeling. | Consider using a site-specific biotinylation method to attach biotin at a defined location away from the protein's active site. |
| Target molecule present below the detection limit. | Concentrate the sample or decrease the dilution factor.[2][5] |
| Suboptimal assay conditions. | Ensure all reagents are fresh and at the correct pH. Optimize incubation times and temperatures as recommended by the manufacturer's protocol.[5] |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific binding of streptavidin conjugates. | Increase the number of washing steps and consider adding a soak step. Use a suitable blocking buffer, such as one containing bovine serum albumin (BSA).[3][4] |
| Excessive concentration of detection reagents. | Titrate the concentration of the streptavidin-HRP or other streptavidin conjugate to determine the optimal working concentration.[5] |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile pipette tips to avoid cross-contamination.[5] |
Quantitative Data on Strategies to Reduce Steric Hindrance
Table 1: Comparison of Streptavidin Variants and their Biotin Binding Kinetics
| Streptavidin Variant | Key Feature | Dissociation Rate Constant (k_off) (s⁻¹) | Reference |
| Wild-type Streptavidin | Standard | 2.4 x 10⁻⁶ | [8] |
| Traptavidin (S52G/R53D mutant) | ~10-fold slower biotin dissociation | Significantly lower than wild-type | [9] |
| Monomeric Streptavidin | Reduced avidity, useful for reversible binding | Faster dissociation than wild-type | [10][11] |
| N23A/S27D Mutant | Altered ligand specificity | Binds 2-iminobiotin (B86554) with higher affinity than biotin (Ka for biotin: 1 x 10⁴ M⁻¹) | [12][13] |
Note: Dissociation rate constants can vary depending on the experimental conditions (pH, temperature, etc.).
Table 2: Impact of Spacer Arm Length on Streptavidin Binding (Qualitative)
| Spacer Arm Type | Approximate Length | Effect on Steric Hindrance | Reference |
| No spacer | - | High potential for steric hindrance | [6] |
| Short Chain (e.g., LC) | ~1.35 nm | Moderate reduction in steric hindrance | |
| Long Chain (e.g., PEG4) | ~1.77 nm | Significant reduction in steric hindrance | |
| Very Long Chain (e.g., PEG12) | ~4.7 nm | Can sometimes lead to other issues like self-aggregation |
Note: Quantitative data directly correlating spacer length to a specific dissociation constant is sparse and highly dependent on the experimental system. The general principle is that longer, flexible spacers are better at overcoming steric hindrance.[6][14]
Experimental Protocols
Protocol 1: General Antibody Biotinylation using NHS-Ester Chemistry
This protocol describes a standard method for biotinylating antibodies using an N-hydroxysuccinimide (NHS)-ester activated biotin.
Materials:
-
Antibody solution (1-3 mg/mL in a buffer free of primary amines, e.g., PBS, pH 7.4)
-
NHS-ester biotin reagent (e.g., NHS-LC-Biotin)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (1 M Glycine or Tris-HCl, pH ~7.5)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS (pH 7.4) to remove any buffers containing primary amines (e.g., Tris, glycine).[15] Adjust the antibody concentration to 1-3 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO to a concentration of 10 mM.[15]
-
Biotinylation Reaction: a. Slowly add the dissolved biotin reagent to the antibody solution. The optimal molar ratio of biotin to antibody should be determined empirically, but a starting point of 20:1 is common.[15] b. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring. Protect from light.
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester biotin. Incubate for 15-30 minutes at room temperature.[15]
-
Purification: Remove excess, unreacted biotin by running the solution through a desalting column or by dialysis against PBS.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis of Biotin-Streptavidin Interaction
This protocol outlines a general procedure for analyzing the binding of a biotinylated ligand to a streptavidin-coated sensor chip.[16][17]
Materials:
-
SPR instrument
-
Streptavidin-coated sensor chip
-
Running buffer (e.g., PBS with 0.05% Tween-20)
-
Biotinylated ligand of interest
-
Analyte (the molecule that will bind to the ligand)
-
Regeneration solution (if applicable)
Procedure:
-
System Equilibration: Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
Ligand Immobilization: Inject the biotinylated ligand over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 µL/min). The amount of immobilized ligand can be monitored in real-time and controlled by adjusting the injection time and concentration.[16]
-
Stabilization: Flow running buffer over the sensor surface until the baseline is stable.
-
Analyte Injection (Association): Inject the analyte at various concentrations over the sensor surface to monitor the association phase.
-
Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the analyte from the immobilized ligand.[16]
-
Regeneration (Optional): If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[16]
Visualizations
Caption: Workflow for antibody biotinylation.
Caption: Decision tree for troubleshooting steric hindrance.
Caption: Factors contributing to steric hindrance.
References
- 1. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drmr.com [drmr.com]
- 8. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. howarthgroup.org [howarthgroup.org]
- 10. Structure-based engineering of streptavidin monomer with a reduced biotin dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. A streptavidin mutant with altered ligand-binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. sinobiological.com [sinobiological.com]
- 16. benchchem.com [benchchem.com]
- 17. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-PEG11-oxyamine storage and handling best practices.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of Biotin-PEG11-oxyamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C.[1][2][3][4][5] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as the compound is hygroscopic.[1][4] For long-term stability, it is recommended to restore the compound under an inert atmosphere (e.g., argon or nitrogen).[1][4]
Q2: How should I handle this compound upon receipt?
A2: The product is typically shipped at ambient temperature.[2][3][4] Upon receipt, it should be stored at the recommended -20°C.[1][2][3][4][5]
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in water or aqueous buffers, as well as organic solvents such as methylene (B1212753) chloride, DMAC, and DMSO.[1][4] The hydrophilic dPEG® linker imparts excellent water solubility, which allows for direct use in aqueous conjugation reactions without causing aggregation or precipitation of the biotinylated molecule.[1][6]
Q4: How stable are stock solutions of this compound?
A4: Stock solutions can be prepared using a dry solvent and are stable for several days if stored frozen when not in use.[1][4] To ensure the integrity of the reagent, it is best practice to prepare fresh solutions for each experiment.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C | [1][2][3][4][5] |
| Molecular Weight | ~787 - 823.43 g/mol | [1][3][7] |
| Purity | >97% | [3][7] |
| dPEG® Spacer Length | 38 atoms, 44.9 Å | [1][6] |
Troubleshooting Guide
Q5: I am observing low biotinylation efficiency. What could be the cause?
A5: Low labeling efficiency can stem from several factors:
-
Inactive Aldehyde/Ketone Groups: Ensure that the aldehyde or ketone groups on your target molecule have been successfully generated and are available for reaction. For glycoproteins, confirm the efficiency of the sodium periodate (B1199274) oxidation step.
-
Suboptimal Reaction pH: The reaction between the oxyamine group and an aldehyde/ketone is most efficient at a slightly acidic pH (around 4.5-5.5). Check and adjust the pH of your reaction buffer.
-
Insufficient Molar Excess: The concentration of this compound may be too low relative to your target molecule. Try increasing the molar excess of the biotinylation reagent.
-
Reagent Degradation: Improper storage or handling, particularly exposure to moisture, can lead to the degradation of the reagent. Use a fresh vial or a freshly prepared stock solution.
Q6: My biotinylated protein is precipitating out of solution. Why is this happening?
A6: While this compound is designed to increase water solubility and prevent aggregation, precipitation can still occur under certain conditions.[1][6]
-
High Degree of Labeling: Over-biotinylation of a protein can alter its physicochemical properties and lead to precipitation. Try reducing the molar excess of the biotinylation reagent or shortening the reaction time.
-
Buffer Incompatibility: The buffer composition may not be optimal for your specific protein, especially after biotinylation. Consider performing a buffer screen to find the most suitable conditions for your biotinylated molecule.
-
Hydrophobic Nature of Target Molecule: If your target molecule is inherently hydrophobic, the addition of biotin (B1667282), even with a PEG spacer, may not be sufficient to maintain its solubility. In such cases, the use of solubility-enhancing additives in your buffer might be necessary.
Q7: I am seeing high non-specific binding in my downstream applications. How can I reduce this?
A7: The hydrophilic dPEG® linker in this compound is designed to minimize non-specific binding.[1][6] However, if you are still experiencing issues:
-
Inadequate Blocking: Ensure that all potential non-specific binding sites on your solid phase (e.g., microplate wells, beads) are thoroughly blocked.
-
Excess Unreacted Biotin: It is crucial to remove any unreacted this compound after the labeling reaction. Use appropriate purification methods such as dialysis or size-exclusion chromatography.
-
Hydrophobic Interactions: While the PEG spacer is hydrophilic, other parts of your target molecule might still engage in non-specific hydrophobic interactions. Including a mild non-ionic detergent (e.g., Tween-20) in your washing buffers can help mitigate this.
Experimental Protocols
Protocol: Biotinylation of a Glycoprotein (B1211001)
This protocol provides a general guideline for the biotinylation of a glycoprotein using this compound. Optimization may be required for specific applications.
1. Generation of Aldehyde Groups: a. Dissolve the glycoprotein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5). b. Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM. c. Incubate the reaction on ice in the dark for 15-30 minutes. d. Quench the reaction by adding glycerol (B35011) to a final concentration of 10-20 mM and incubating on ice for 5 minutes. e. Remove excess sodium periodate and by-products by dialysis or using a desalting column equilibrated with the reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5).
2. Biotinylation Reaction: a. Immediately before use, dissolve this compound in the reaction buffer. b. Add the dissolved this compound to the oxidized glycoprotein solution. A 20- to 50-fold molar excess of the biotin reagent over the glycoprotein is a good starting point. c. Incubate the reaction for 2-4 hours at room temperature.
3. Purification of the Biotinylated Glycoprotein: a. Remove excess, unreacted this compound by dialysis or size-exclusion chromatography using a buffer suitable for your downstream application (e.g., PBS).
4. Storage: a. Store the purified biotinylated glycoprotein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Visualizations
Caption: Experimental workflow for glycoprotein biotinylation.
Caption: Troubleshooting decision tree for low biotinylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound HCl salt - Creative Biolabs [creative-biolabs.com]
- 3. This compound HCl salt | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Biotin-dPEG®11-oxyamine HCl [sigmaaldrich.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
Impact of pH on Biotin-PEG11-oxyamine reaction kinetics.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Biotin-PEG11-oxyamine. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and an aldehyde or ketone?
A1: The optimal pH for the oxime ligation reaction depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal.[1] However, if the biomolecule of interest is not stable under these acidic conditions, the reaction can be performed at a neutral pH (pH 6.5-7.5), though the rate will be significantly slower.[1][2]
Q2: How does a catalyst, such as aniline (B41778), affect the reaction kinetics?
A2: Aniline and its derivatives act as nucleophilic catalysts that can significantly accelerate the rate of oxime formation, especially at neutral pH.[1] At pH 7, aniline catalysis can lead to a substantial increase in the reaction rate compared to the uncatalyzed reaction.[1] Other catalysts, such as p-phenylenediamine, have been shown to be even more effective than aniline at neutral pH.[1]
Q3: What are the advantages of using a PEGylated biotin-oxyamine reagent like this compound?
A3: The discrete PEG (dPEG®) linker in this compound offers several advantages. Its hydrophilic nature improves the water solubility of the reagent and the resulting biotinylated molecule, which helps to prevent aggregation.[3] This property also reduces non-specific binding, a common issue with more hydrophobic linkers.[3] The length of the PEG11 spacer also provides steric hindrance, which can be beneficial in certain applications by extending the biotin (B1667282) moiety away from the surface of the labeled molecule for better accessibility to avidin (B1170675) or streptavidin.[4]
Q4: How should I store and handle this compound?
A4: this compound is typically supplied as a solid and should be stored at -20°C, protected from moisture.[3] These reagents can be hygroscopic, so it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3] For preparing stock solutions, use a dry, amine-free organic solvent such as DMSO or DMF.[5] It is recommended to prepare solutions immediately before use, as the oxyamine group can degrade over time.[5] If a stock solution needs to be stored, it should be aliquoted and kept at -20°C for up to one month.[5]
Q5: What is the stability of the resulting oxime bond?
A5: The oxime bond formed between the oxyamine and an aldehyde or ketone is highly stable, particularly when compared to other linkages like hydrazones or imines, especially under physiological conditions.[3][5] This stability makes it a reliable linkage for bioconjugation without the need for a subsequent reduction step.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biotinylation | Suboptimal pH: The reaction was performed outside the optimal pH range. | For uncatalyzed reactions, ensure the pH is between 4-5. For reactions at neutral pH, consider adding a catalyst like aniline (typically 10-100 mM). |
| Low reactant concentration: The concentration of one or both reactants is too low, leading to slow reaction kinetics. | Increase the concentration of your target molecule and/or the this compound reagent. | |
| Inactive aldehyde/ketone: The aldehyde or ketone on the target molecule may have degraded or is not accessible. | Ensure the aldehyde or ketone was freshly generated (e.g., via periodate (B1199274) oxidation of a glycoprotein) and that the reaction conditions are compatible with its stability. | |
| Degraded this compound: The reagent may have been compromised by moisture or improper storage. | Use a fresh vial of the reagent. Always allow the vial to warm to room temperature before opening. Prepare stock solutions fresh in anhydrous DMSO or DMF. | |
| Precipitation or aggregation of the conjugate | Hydrophobic interactions: Although the PEG linker enhances solubility, highly hydrophobic target molecules can still aggregate. | The hydrophilic dPEG® linker is designed to prevent aggregation.[3] If aggregation still occurs, try optimizing the buffer conditions (e.g., adding a non-ionic detergent) or reducing the concentration of the reactants. |
| Over-modification: Too many biotin molecules on the target protein can lead to insolubility. | Reduce the molar excess of the this compound reagent used in the reaction. | |
| High non-specific binding | Hydrophobic interactions from the target molecule: The target molecule itself may have hydrophobic patches. | The PEG linker is designed to minimize non-specific binding.[3] If this is still an issue, consider including a blocking agent (e.g., BSA, if compatible with your experiment) in subsequent steps or increasing the stringency of your wash buffers. |
| Inadequate purification: Residual unreacted this compound can lead to background signal. | Ensure thorough removal of unreacted biotinylation reagent after the conjugation reaction using appropriate methods like dialysis or size-exclusion chromatography. | |
| Inconsistent results between batches | Variability in aldehyde/ketone generation: If generating aldehydes on a glycoprotein (B1211001), the oxidation step may not be consistent. | Standardize the oxidation protocol, including reaction time, temperature, and concentration of the oxidizing agent. |
| Inaccurate quantification of reactants: Errors in determining the concentration of the target molecule or the biotinylation reagent. | Accurately determine the concentration of your target molecule before conjugation. Prepare fresh, accurate dilutions of the this compound. |
Data Presentation
| Condition | pH | Catalyst | Relative Reaction Rate | Reference |
| Uncatalyzed | 4-5 | None | Optimal for uncatalyzed reaction | [1] |
| Uncatalyzed | 7.0 | None | Significantly slower than at acidic pH | [1] |
| Catalyzed | 7.0 | Aniline (10-100 mM) | Substantial rate increase over uncatalyzed reaction at neutral pH | [1] |
| Catalyzed | 4-7 | p-Phenylenediamine (10 mM) | More efficient than aniline across this pH range | [1] |
| Catalyzed | 7.0 | p-Phenylenediamine (10 mM) | ~120-fold faster than uncatalyzed reaction; ~19-fold faster than aniline-catalyzed reaction | [1] |
Experimental Protocols
Protocol: Biotinylation of a Glycoprotein with this compound
This protocol describes the generation of aldehydes on a glycoprotein via mild periodate oxidation, followed by biotinylation using this compound.
Materials:
-
Glycoprotein of interest
-
This compound HCl salt
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 6.5-7.0
-
Aniline (optional, for catalysis at neutral pH)
-
Desalting column or dialysis cassette for buffer exchange and purification
-
Quenching solution: 1 M Glycerol or Ethylene Glycol
Procedure:
Part A: Generation of Aldehydes on the Glycoprotein
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of sodium meta-periodate in the Reaction Buffer. The final concentration of periodate in the reaction will typically be 1-10 mM.
-
Add the sodium meta-periodate solution to the glycoprotein solution.
-
Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quench the reaction by adding a quenching solution (e.g., glycerol) to a final concentration of 10-20 mM and incubate for 5-10 minutes at 4°C.
-
Remove the excess periodate and byproducts by buffer exchanging the oxidized glycoprotein into the Coupling Buffer using a desalting column or dialysis.
Part B: Biotinylation with this compound
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).
-
Add the this compound stock solution to the solution of the oxidized glycoprotein. A 20- to 50-fold molar excess of the biotin reagent over the glycoprotein is a good starting point. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
If performing the reaction at neutral pH and a faster reaction rate is desired, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Remove the unreacted this compound and other small molecules by desalting or dialysis into a suitable storage buffer (e.g., PBS).
-
The biotinylated glycoprotein is now ready for use or storage. Store under the same conditions as the original, unmodified glycoprotein.
Visualizations
Caption: Reaction mechanism of this compound with an aldehyde or ketone.
Caption: Experimental workflow for glycoprotein biotinylation.
Caption: Troubleshooting decision tree for low biotinylation yield.
References
Technical Support Center: Biotin-PEG11-oxyamine Labeling and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG11-oxyamine labeling.
Frequently Asked Questions (FAQs)
Q1: How do I remove excess this compound after my labeling reaction?
A1: Several methods can be employed to remove unreacted this compound, each with its own advantages. The most common and effective techniques are:
-
Size Exclusion Chromatography (SEC): This is a rapid and effective method for separating the larger, biotinylated molecule from the smaller, unreacted this compound.[1][2][3][4] Spin columns or desalting columns are commonly used for this purpose.[1][5][6]
-
Dialysis: This is a gentle method suitable for larger sample volumes.[1][5][7] It involves placing the sample in a dialysis bag or cassette with a specific molecular weight cutoff (MWCO) membrane and dialyzing against a large volume of buffer to allow the small, unreacted biotin (B1667282) to diffuse out.[1][7]
-
Affinity Purification: This method uses streptavidin or avidin-coated beads to specifically capture biotinylated molecules.[1] However, elution can be challenging due to the strong biotin-streptavidin interaction, often requiring harsh, denaturing conditions.[1]
The choice of method depends on factors like your sample volume, the size of your labeled molecule, required purity, and time constraints.[1]
Q2: What is the recommended method for a small-volume sample?
A2: For small sample volumes, typically in the range of 20-700 µL, size exclusion chromatography using spin columns is highly recommended.[1] This method is rapid, with protocols often completed in under 15 minutes, and offers high recovery of the labeled protein.[6]
Q3: How can I quantify the efficiency of my biotinylation reaction?
A3: The efficiency of biotinylation can be determined by measuring the degree of labeling (DOL), which is the average number of biotin molecules per labeled molecule. A common method for this is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1][8][9] The HABA-avidin complex has a characteristic absorbance that decreases when biotin is introduced, as biotin displaces the HABA. By measuring this change in absorbance, the amount of biotin can be quantified.[8][9] There are also fluorescence-based quantitation kits available.[8]
Q4: Can I use a scavenger to quench the reaction instead of purification?
A4: While quenching a reaction with a scavenger is a common chemical practice, for biotin-oxyamine reactions, the primary concern is the removal of the excess biotin reagent which can interfere with downstream applications. Therefore, a physical separation method like size exclusion chromatography or dialysis is generally required. Adding a compound with a free aldehyde or ketone could theoretically consume excess oxyamine reagent, but this does not eliminate the need to remove the unreacted biotinylated scavenger. For NHS-ester biotinylation reactions, buffers containing primary amines like Tris or glycine (B1666218) are used to quench the reaction.[10]
Troubleshooting Guides
Problem 1: Low recovery of my labeled protein after purification.
| Possible Cause | Troubleshooting Suggestion |
| Protein Precipitation | Over-labeling with biotin can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[5][11] Reduce the molar ratio of this compound to your molecule in the labeling reaction.[11] |
| Non-specific Binding | The protein may be binding to the purification matrix (e.g., dialysis membrane or spin column resin).[1] For dialysis, try a different membrane material with lower binding properties. For spin columns, ensure the resin is designed for low protein binding. Adding a carrier protein like BSA might help, but check for compatibility with your downstream assays.[1] |
| Sample Loss During Handling | Multiple transfer steps, especially with small volumes, can lead to significant sample loss.[1] Minimize the number of transfers. Use purification devices designed for small volumes, such as microdialysis units or appropriate spin columns.[1] |
| Incorrect Spin Column Usage | Using a sample volume outside the recommended range for the spin column can lead to poor recovery.[5] Always adhere to the manufacturer's instructions for sample volume, centrifugation speed, and time.[1][5] |
Problem 2: High background in downstream applications (e.g., ELISA, Western Blot).
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Removal of Free Biotin | Residual free this compound competes with your biotinylated molecule for binding to streptavidin/avidin, leading to high background.[1][6] |
| For Dialysis: Increase the dialysis time and the number of buffer changes. Dialysis for 24-48 hours with multiple buffer changes is often recommended.[1] Overnight dialysis is considered a thorough method.[7] | |
| For Size Exclusion Chromatography: Ensure the Molecular Weight Cutoff (MWCO) of the resin is appropriate to separate your labeled molecule from the smaller biotin reagent.[1] For many proteins, a 7 kDa MWCO is effective.[1] | |
| Inconsistent Labeling | Batch-to-batch variation in biotinylation can lead to inconsistent results.[12] Ensure consistent reaction conditions (e.g., time, temperature, pH) and thorough removal of excess biotin.[12] |
Quantitative Data Summary
| Purification Method | Typical Protein Recovery | Efficiency of Small Molecule Removal | Speed | Suitable Sample Volume |
| Size Exclusion Spin Columns | High[6] | High | Fast (< 15 minutes)[6] | Small (20-700 µL)[1] |
| Dialysis | Can be high, but potential for loss due to non-specific binding[1][5] | Good, but requires sufficient time and buffer changes[1][7] | Slow (hours to days)[1][7] | Large[1] |
| Affinity Purification (Streptavidin Beads) | Variable, elution can be difficult and lead to loss[1] | Highly specific for biotinylated molecules | Moderate | Variable |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Spin Column
This protocol is adapted for a typical protein sample. Always refer to the specific spin column manufacturer's instructions.
Materials:
-
Biotinylated protein sample
-
Spin column with an appropriate MWCO (e.g., 7 kDa)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the Spin Column: Remove the storage buffer by centrifuging the column according to the manufacturer's instructions (e.g., 1,500 x g for 1-2 minutes).[1]
-
Equilibrate the Column (Optional but Recommended): Add your desired buffer to the column and centrifuge again. Discard the flow-through.
-
Load the Sample: Place the spin column into a new collection tube. Slowly apply your biotinylated sample to the center of the resin bed.[1]
-
Centrifuge: Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[1]
-
Collect Purified Sample: The purified, biotinylated protein will be in the collection tube. The smaller, excess this compound is retained in the column resin.[1]
Protocol 2: Removal of Excess this compound using Dialysis
Materials:
-
Biotinylated protein sample
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (e.g., PBS), chilled to 4°C
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.[1]
-
Load Sample: Load the biotinylated sample into the dialysis tubing/cassette and seal securely.[1]
-
Dialysis: Place the sealed tubing/cassette into a beaker containing at least 100 times the sample volume of chilled dialysis buffer.[1] Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours, with multiple buffer changes recommended over a 24-48 hour period for efficient removal.[1]
-
Sample Recovery: After the final dialysis period, carefully remove the purified sample from the tubing/cassette.[1]
Visualizations
Caption: Experimental workflow for biotinylation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 8. Biotin Quantitation Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to PEG Spacer Lengths in Biotinylation Reagents
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is fundamental to experimental success. Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone technique for detection, purification, and immobilization. The choice of biotinylation reagent, particularly the length of the polyethylene (B3416737) glycol (PEG) spacer arm, can significantly impact experimental outcomes. This guide provides an objective comparison of biotinylation reagents with different PEG spacer lengths, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your research needs.
The inclusion of a PEG spacer in a biotinylation reagent offers several advantages over traditional reagents with simple hydrocarbon spacers. These benefits include increased water solubility of the labeled molecule, which can reduce aggregation, and a reduction in steric hindrance, which allows for more efficient binding of the biotin tag to avidin (B1170675) or streptavidin.[1][2] The flexibility and hydrophilicity of the PEG chain create a physical separation between the biotin molecule and the labeled protein, making the biotin more accessible.[3]
Data Presentation: Comparing Spacer Arm Lengths
The selection of an appropriate spacer arm length is critical and often application-dependent. A longer spacer can be beneficial in overcoming steric hindrance, especially when large detection molecules like enzyme-streptavidin conjugates are used.[4] Conversely, in some applications, an excessively long spacer might not be optimal.[5] The following tables provide a summary of the spacer arm lengths of various commercially available biotinylation reagents and a comparison of performance metrics where data is available.
| Reagent Name | Spacer Arm Length (Å) | Number of PEG Units | Key Features |
| NHS-Biotin | 13.5 | 0 | Short, traditional biotinylation reagent. |
| NHS-LC-Biotin | 22.4 | 0 | "Long Chain" hydrocarbon spacer provides some reduction in steric hindrance. |
| NHS-LC-LC-Biotin | 30.5 | 0 | "Long Long Chain" hydrocarbon spacer for further reduction of steric hindrance. |
| NHS-PEG2-Biotin | - | 2 | Short PEG spacer for improved solubility and reduced steric hindrance.[3][4] |
| NHS-PEG4-Biotin | 29.0 | 4 | Hydrophilic PEG spacer enhances solubility and minimizes aggregation of labeled proteins.[6][7] |
| NHS-PEG6-Biotin | - | 6 | Intermediate length PEG spacer.[8][9] |
| NHS-PEG12-Biotin | - | 12 | Longer PEG spacer for applications requiring greater separation.[10] |
| NHS-PEG24-Biotin | 97.7 | 24 | Very long PEG spacer for maximum separation and solubility.[11][12][13] |
Spacer arm lengths are sourced from manufacturer datasheets and literature. The exact length of PEG spacers can vary slightly between manufacturers.
The following table presents experimental data on the effect of mini-PEG spacer length on the binding affinity (represented by IC50 values) of a bombesin (B8815690) antagonist analog. Lower IC50 values indicate higher binding affinity.
| Conjugate | Spacer Length | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | PEG2 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | PEG3 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | PEG4 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | PEG6 | 5.8 ± 0.3 |
Data from Varasteh et al. (2014).[7][14][15][16] This study suggests that in this specific context, shorter mini-PEG linkers resulted in higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments involving biotinylation reagents.
Protocol 1: General Protein Biotinylation using NHS-PEG-Biotin Reagents
This protocol provides a general guideline for biotinylating a purified protein in solution using an amine-reactive NHS-PEG-Biotin ester.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin reagent in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the 10 mM biotin reagent solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent by using a desalting column or by dialysis against PBS.
-
Storage: Store the biotinylated protein under conditions optimal for the non-biotinylated protein.
Protocol 2: Sandwich ELISA with a Biotinylated Detection Antibody
This protocol outlines the steps for a sandwich ELISA using a biotinylated detection antibody, which is a common application where spacer length can influence performance.
Materials:
-
96-well ELISA plate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standard and samples
Procedure:
-
Coating: Coat the wells of the ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature. The choice of PEG spacer length on the biotinylated antibody can impact the signal-to-noise ratio.[17][18]
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Mandatory Visualization
Signaling Pathway Diagram
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[15][19][20][21] The use of biotinylated EGF ligands with varying PEG spacer lengths can be employed to study receptor-ligand interactions and downstream signaling events. A longer PEG spacer may facilitate the binding of the biotinylated ligand to streptavidin-coated surfaces for pull-down assays without sterically hindering the ligand's interaction with the receptor.
Caption: EGFR signaling pathway initiated by a biotin-PEGylated ligand.
Experimental Workflow Diagram
Proximity labeling is a powerful technique to identify protein-protein interactions in a cellular context.[1][22][23][24][25] This workflow illustrates the key steps, where the choice of biotinylation reagent can influence the efficiency of streptavidin capture.
Caption: Experimental workflow for proximity labeling using biotinylation.
Logical Relationship Diagram
The length of the PEG spacer directly impacts the accessibility of the biotin tag for binding to streptavidin, thereby influencing the outcome of various applications. This diagram illustrates this relationship.
Caption: Effect of PEG spacer length on biotin accessibility and assay performance.
References
- 1. Super-resolution proximity labeling with enhanced direct identification of biotinylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. Biotin-PEG2-NHS Ester, CAS 596820-83-6 | AxisPharm [axispharm.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Biotin-PEG6-NHS ester - Creative Biolabs [creative-biolabs.com]
- 9. Biotin-PEG6-NHS ester, 2055045-04-8 | BroadPharm [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Biotin-PEG24-NHS Ester, CAS 365441-71-0 | AxisPharm [axispharm.com]
- 12. advancedchemtech.com [advancedchemtech.com]
- 13. precisepeg.com [precisepeg.com]
- 14. A Network of G Protein αi Signaling Partners is Revealed by Proximity Labeling Proteomics and Includes PDZ-RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of different ligands on epidermal growth factor receptor (EGFR) nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. sinobiological.com [sinobiological.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]
- 25. biorxiv.org [biorxiv.org]
A Comparative Analysis of Biotin-PEG11-oxyamine for Researchers and Drug Development Professionals
An essential tool in bioconjugation, Biotin-PEG11-oxyamine, is offered by several suppliers. This guide provides a comparative overview of the product based on publicly available data, alongside detailed experimental protocols for independent evaluation. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
This compound is a bifunctional linker widely used in biomedical research and drug development. It incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive oxyamine group for covalent conjugation to aldehydes and ketones. This unique combination of features makes it a valuable reagent for labeling, detecting, and purifying biomolecules.
Supplier Product Specifications
A critical aspect of selecting a chemical reagent is understanding its quality and purity, as these factors can significantly impact experimental outcomes. Below is a summary of the publicly available specifications for this compound from various suppliers. It is important to note that lot-to-lot variability can exist, and it is always recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | Storage Conditions | Key Features |
| BroadPharm | This compound HCl salt | >97% | 787.0 | -20°C | Aqueous soluble, aldehyde-reactive biotinylation reagent.[1] |
| Vector Labs | Biotin-dPEG®11-oxyamine HCl | >98% | 823.43 | -20°C, under inert atmosphere | Features a discrete PEG (dPEG®) linker for improved water solubility and reduced non-specific binding.[2] |
| Sigma-Aldrich | Biotin-dPEG®11-oxyamine HCl | >90% | 926.89 | -20°C | dPEG® spacer for enhanced water solubility and binding to avidin (B1170675) or streptavidin. |
Experimental Protocols for Comparative Evaluation
To facilitate a direct comparison of this compound from different suppliers, the following standardized experimental protocols can be employed. These protocols are designed to assess the key performance attributes of the reagent: biotin incorporation efficiency and binding to streptavidin.
Quantification of Biotinylation Efficiency using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common and reliable method for quantifying the degree of biotinylation. The principle of the assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.
Materials:
-
Avidin solution (e.g., 1 mg/mL in phosphate-buffered saline, pH 7.2)
-
HABA solution (e.g., 10 mM in 10 mM NaOH)
-
Biotin standards (known concentrations)
-
Biotinylated protein/molecule of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of HABA/Avidin Solution: Mix the HABA and avidin solutions in PBS to achieve a final concentration that gives an absorbance of approximately 1.0 at 500 nm.
-
Standard Curve Generation:
-
Add a fixed volume of the HABA/Avidin solution to a series of wells in the microplate.
-
Add increasing concentrations of the biotin standard to these wells.
-
Measure the absorbance at 500 nm for each well.
-
Plot the decrease in absorbance against the biotin concentration to generate a standard curve.
-
-
Sample Analysis:
-
Add the same fixed volume of the HABA/Avidin solution to new wells.
-
Add a known concentration of your biotinylated protein/molecule to these wells.
-
Measure the absorbance at 500 nm.
-
-
Calculation: Determine the biotin concentration in your sample by interpolating the absorbance value on the standard curve. The molar ratio of biotin to your protein/molecule can then be calculated.
Aldehyde-Oxyamine Ligation for Bioconjugation
This protocol describes a general method for conjugating this compound to a molecule containing an aldehyde or ketone group.
Materials:
-
This compound from the supplier of choice
-
Aldehyde or ketone-containing molecule (e.g., a glycoprotein (B1211001) with oxidized carbohydrates)
-
Aniline (B41778) (as a catalyst, optional)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
-
Dissolve the this compound in the reaction buffer.
-
Add a molar excess of this compound to the solution of the target molecule. A typical starting point is a 10- to 50-fold molar excess.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
Purify the resulting biotinylated molecule by removing the excess, unreacted this compound using a desalting column or dialysis.
-
Confirm the successful conjugation using appropriate analytical techniques such as mass spectrometry or SDS-PAGE followed by streptavidin blotting.
Mandatory Visualizations
To further illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the conjugation of this compound.
Caption: Signaling pathway of biotin-streptavidin interaction.
References
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG11-oxyamine versus NHS-ester Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a cornerstone of numerous applications, from immunoassays to drug targeting. The choice of biotinylation reagent is critical, dictating the specificity, stability, and ultimate success of an experiment. This guide provides an in-depth, objective comparison between two prevalent classes of biotinylation reagents: the amine-reactive NHS-ester biotins and the carbonyl-reactive Biotin-PEG11-oxyamine. This comparison is supported by a summary of their chemical properties, performance characteristics, and detailed experimental protocols to inform the selection of the most suitable reagent for specific research needs.
Executive Summary
The fundamental difference between this compound and NHS-ester biotin lies in their target functional groups and the resulting chemical linkage. NHS-ester biotins react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds.[1][2] This method is straightforward but can lead to non-specific labeling due to the abundance of lysine residues on the protein surface.[1] In contrast, this compound reacts with aldehydes or ketones to form a highly stable oxime bond.[3][4] This approach offers greater specificity, as aldehydes and ketones are less common on natural proteins and can be selectively introduced through enzymatic or chemical modification of carbohydrates or specific amino acid residues. The oxime bond is also reported to have superior stability compared to the amide bond, particularly in biological systems.[5][6]
Comparison of Key Performance Characteristics
| Feature | This compound | NHS-ester Biotin |
| Target Functional Group | Aldehydes and Ketones | Primary Amines (Lysine, N-terminus) |
| Resulting Linkage | Oxime Bond | Amide Bond |
| Bond Stability | Very High | High |
| Specificity | High (Site-specific with target generation) | Moderate to Low (Multiple lysines) |
| Water Solubility | High (due to PEG spacer) | Variable (Sulfo-NHS esters are water-soluble) |
| Reaction pH | Mildly acidic to neutral (pH 4.5-7.0) | Neutral to slightly alkaline (pH 7.0-9.0)[7] |
| Workflow Complexity | Two-step (aldehyde/ketone generation, then labeling) | One-step (direct labeling) |
| Potential for Protein Aggregation | Low (hydrophilic PEG spacer) | Can be a concern with hydrophobic linkers |
Chemical Reaction Mechanisms
The distinct chemistries of this compound and NHS-ester biotin dictate their application and experimental design.
This compound Reaction
This compound contains an oxyamine (-O-NH2) functional group that undergoes a condensation reaction with an aldehyde or ketone on a target protein to form a stable oxime linkage.[3] This reaction is highly chemoselective and proceeds efficiently under mild, slightly acidic conditions.
Caption: Reaction of this compound with a protein aldehyde.
NHS-ester Biotin Reaction
NHS-ester biotins feature an N-hydroxysuccinimide ester that reacts with primary amines on a protein.[2] The reaction involves a nucleophilic attack by the amine on the ester, leading to the formation of a stable amide bond and the release of NHS.[8] This reaction is typically performed in buffers with a pH between 7 and 9.[7]
Caption: Reaction of NHS-ester biotin with a protein primary amine.
Experimental Protocols
Protein Labeling with this compound
This protocol involves a two-step process: the generation of aldehydes on the protein of interest, followed by labeling with this compound.
1. Generation of Aldehydes on Glycoproteins (Example): a. Dissolve the glycoprotein (B1211001) in an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5). b. Add sodium periodate (B1199274) to a final concentration of 1-2 mM. c. Incubate the reaction on ice for 30 minutes in the dark. d. Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM. e. Remove excess periodate and glycerol by dialysis or using a desalting column.
2. Labeling with this compound: a. Adjust the pH of the aldehyde-containing protein solution to 4.5-5.5. b. Dissolve this compound HCl salt in an appropriate buffer (e.g., acetate buffer).[4] c. Add a 20-50 fold molar excess of the this compound solution to the protein solution. d. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. e. Remove excess, unreacted biotinylation reagent by dialysis or gel filtration.
Protein Labeling with NHS-ester Biotin
This is a one-step protocol for the direct labeling of primary amines on a protein.
1. Reagent Preparation: a. Equilibrate the NHS-ester biotin reagent to room temperature before opening.[7] b. Immediately before use, dissolve the NHS-ester biotin in a water-miscible organic solvent like DMSO or DMF to prepare a 10 mM stock solution.[9] Do not prepare stock solutions for long-term storage as the NHS-ester moiety is moisture-sensitive and readily hydrolyzes.[7][10]
2. Biotinylation Reaction: a. Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.2-8.5 (e.g., PBS, HEPES, or bicarbonate buffer).[11] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.[12] b. Add a 10-50 fold molar excess of the dissolved NHS-ester biotin to the protein solution. The optimal molar ratio depends on the protein concentration and the desired degree of labeling.[13] c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7] d. Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[11] e. Remove excess non-reacted and hydrolyzed biotin reagent by dialysis, gel filtration, or using a desalting column.[10]
Experimental Workflow Comparison
The choice between these two reagents also depends on the complexity of the experimental workflow.
Caption: Comparison of experimental workflows.
Conclusion
The selection between this compound and NHS-ester biotin is contingent upon the specific experimental goals.
Choose this compound when:
-
Site-specific labeling is crucial: The ability to introduce an aldehyde or ketone at a specific location on the protein allows for precise control over the biotinylation site.
-
High stability of the linkage is required: The oxime bond offers superior stability, which is advantageous for long-term studies or experiments in complex biological environments.[6]
-
Amine modification is undesirable: If modifying lysine residues could potentially disrupt protein function or antibody binding, the oxyamine chemistry provides a valuable alternative.
Choose NHS-ester Biotin when:
-
A simple and rapid labeling method is preferred: The one-step procedure is convenient for routine biotinylation applications.[1]
-
Multiple biotin labels per protein are acceptable or desired: The reaction with multiple lysine residues can be beneficial for signal amplification in certain assays.
-
The protein is not a glycoprotein or lacks sites for selective oxidation: NHS-ester chemistry provides a general method for labeling most proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound HCl salt | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. apexbt.com [apexbt.com]
- 10. apexbt.com [apexbt.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Assessing the Biocompatibility of Biotin-PEG11-Oxyamine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of biotin (B1667282) to biomolecules, a process known as biotinylation, is a cornerstone technique in various life science applications, including drug delivery, diagnostics, and proteomics. The choice of biotinylation reagent is critical, as it can significantly impact the biocompatibility of the resulting conjugate. This guide provides a comprehensive comparison of Biotin-PEG11-oxyamine conjugates with other common biotinylation reagents, focusing on key biocompatibility parameters. Experimental data and detailed protocols are provided to assist researchers in making informed decisions for their specific applications.
Comparative Analysis of Biotinylation Reagents
The biocompatibility of a biotinylated conjugate is largely influenced by the linker connecting the biotin moiety to the target molecule. This compound utilizes a polyethylene (B3416737) glycol (PEG) linker with eleven repeating units and a reactive oxyamine group. This design offers several advantages over traditional biotinylation reagents.
Table 1: Comparison of Biotinylation Reagent Properties
| Feature | This compound | NHS-Ester Biotin Reagents | Maleimide-Biotin Reagents |
| Reactive Group | Oxyamine (-ONH₂) | N-Hydroxysuccinimide (NHS) ester | Maleimide |
| Target Functional Group | Aldehydes and Ketones | Primary Amines (-NH₂) | Sulfhydryls (-SH) |
| Linker Type | Hydrophilic PEG | Often hydrophobic alkyl chains | Often hydrophobic alkyl chains |
| Solubility | High aqueous solubility.[1][2][3] | Can be poorly water-soluble, often requiring organic solvents.[1] | Variable, may require organic solvents. |
| Non-specific Binding | Reduced due to hydrophilic PEG linker.[1][2][3] | Hydrophobic linkers can increase non-specific binding.[1] | Can exhibit non-specific binding. |
| Potential for Aggregation | Low, PEG linker prevents aggregation of the conjugated molecule.[1][2][3] | Hydrophobic linkers may induce aggregation of the biotinylated molecule.[1] | Can contribute to aggregation. |
| Bond Stability | Forms a stable oxime bond.[1][2] | Forms a stable amide bond. | Forms a stable thioether bond. |
| Immunogenicity | PEGylation can reduce the immunogenicity of biotin.[] | Can be immunogenic. | Can be immunogenic. |
Experimental Protocols for Biocompatibility Assessment
To ensure the safe and effective use of biotinylated conjugates in biological systems, a thorough assessment of their biocompatibility is essential. The following are detailed protocols for key in vitro assays to evaluate cytotoxicity and immunogenicity.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[5][6]
Materials:
-
Cells of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[7]
-
This compound conjugate and other biotinylation reagents to be tested
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the biotinylated conjugates in culture medium. Remove the old medium from the wells and add 100 µL of the prepared conjugate solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][7] Viable cells will reduce the MTT to formazan, forming purple crystals.[5][7][8]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7] Mix thoroughly by gentle shaking or pipetting.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[7][8]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[9][10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound conjugate and other biotinylation reagents to be tested
-
LDH Assay Kit (containing LDH reaction solution and stop solution)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, following the manufacturer's instructions. Incubate at room temperature for approximately 30 minutes, protected from light.[10][11]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the spontaneous and maximum release controls.
Immunogenicity Assessment: Anti-Drug Antibody (ADA) Bridging ELISA
The bridging ELISA is a widely used format for the detection of anti-drug antibodies (ADAs) in serum or plasma samples.[12][13][14] This assay assesses the potential of a bioconjugate to elicit an immune response.
Materials:
-
Biotinylated conjugate (the drug)
-
Labeled conjugate (e.g., with HRP or a fluorescent dye)[12]
-
Positive control (anti-drug antibody)
-
Negative control serum/plasma
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate for HRP (if using HRP-labeled conjugate)
-
Stop solution
-
Microplate reader
Protocol:
-
Coating: Add the biotinylated conjugate to the streptavidin-coated wells and incubate to allow for capture.
-
Washing: Wash the plate with wash buffer to remove any unbound conjugate.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding of subsequent reagents. Incubate and then wash the plate.
-
Sample Incubation: Add the serum or plasma samples (and controls) to the wells. If ADAs are present, they will bind to the captured biotinylated conjugate. Incubate and then wash the plate.
-
Detection: Add the labeled conjugate to the wells. This will bind to the ADAs that have been captured, forming a "bridge." Incubate and then wash the plate.
-
Signal Development: If using an HRP-labeled conjugate, add the HRP substrate. The enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: A positive signal indicates the presence of ADAs against the biotinylated conjugate.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assessment using MTT and LDH assays.
Mechanism of this compound Conjugation
Caption: Reaction scheme for the conjugation of this compound.
Bridging ELISA for Immunogenicity Testing
Caption: Principle of the bridging ELISA for detecting anti-drug antibodies.
Conclusion
This compound conjugates offer significant advantages in terms of biocompatibility compared to traditional biotinylation reagents. The hydrophilic PEG linker enhances aqueous solubility, reduces non-specific binding, and minimizes the risk of aggregation.[1][2][3] Furthermore, the potential for reduced immunogenicity makes these conjugates particularly suitable for in vivo applications.[] By employing rigorous biocompatibility testing using standardized protocols such as the MTT, LDH, and bridging ELISA assays, researchers can confidently select and validate the most appropriate biotinylation strategy for their drug development and research needs.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Immunogenicity Testing: ELISA and MSD Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Side-by-side comparison of water-soluble biotinylation reagents.
A Comprehensive Guide to Water-Soluble Biotinylation Reagents for Researchers and Drug Development Professionals
The covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique in life sciences research and drug development, enabling highly sensitive detection and robust purification strategies. The remarkable affinity between biotin and streptavidin/avidin (B1170675) forms the basis of numerous applications, from ELISAs and Western blotting to cell surface labeling and affinity chromatography. This guide provides a detailed side-by-side comparison of common water-soluble biotinylation reagents, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific needs.
Key Considerations for Selecting a Biotinylation Reagent
Several factors influence the choice of a biotinylation reagent to ensure efficient labeling without compromising the biological activity of the target molecule.[1] Key considerations include the reactivity of the reagent, the length and nature of the spacer arm, and whether a cleavable or non-cleavable linker is required.[1][2]
-
Reactivity: The reactive group of the biotinylation reagent determines which functional group on the target molecule it will bind to. Amine-reactive reagents, such as those containing N-hydroxysuccinimide (NHS) esters, are the most common as they readily react with primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[3][4][] Other reactive groups are available for targeting sulfhydryls (maleimides), carboxyls, and carbohydrates.[6][7][8]
-
Solubility: Water-soluble reagents are essential for labeling biological molecules in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function.[1] The inclusion of a sulfonate group (Sulfo-NHS) or polyethylene (B3416737) glycol (PEG) chains significantly enhances the water solubility of biotinylation reagents.[9][10][11][12]
-
Spacer Arm: The spacer arm is the chemical chain that connects the biotin molecule to the reactive group. A longer spacer arm can reduce steric hindrance, allowing for more efficient binding of the biotin tag to the bulky streptavidin or avidin proteins.[1][11][13][14] PEGylated spacer arms not only improve water solubility but also add flexibility and can reduce aggregation of the labeled protein.[9][10]
-
Cleavability: For applications such as affinity purification, it is often desirable to release the biotinylated molecule from the streptavidin support under mild conditions.[1][11] Cleavable biotinylation reagents contain a linker, such as a disulfide bond, that can be broken using reducing agents, allowing for the recovery of the target molecule without harsh denaturants.[12][15]
Comparison of Common Water-Soluble Amine-Reactive Biotinylation Reagents
The following table summarizes the key features of several widely used water-soluble amine-reactive biotinylation reagents. These reagents all react with primary amines at a pH of 7-9 to form stable amide bonds.[16]
| Reagent | Spacer Arm Length (Å) | Water-Soluble | Membrane Permeable | Cleavable | Key Features |
| Sulfo-NHS-Biotin | 13.5 | Yes | No | No | Shortest spacer arm; ideal for applications where minimal distance is required.[17][18] |
| Sulfo-NHS-LC-Biotin | 22.4 | Yes | No | No | "LC" (Long Chain) provides a longer spacer arm to reduce steric hindrance.[13] |
| Sulfo-NHS-SS-Biotin | 24.3 | Yes | No | Yes (Disulfide Bond) | Contains a disulfide bond in the spacer arm, allowing for cleavage with reducing agents like DTT.[12] |
| NHS-PEG4-Biotin | 29.1 | Yes | No | No | Contains a PEG4 spacer for increased water solubility and reduced aggregation.[11] |
| NHS-PEG12-Biotin | 56.0 | Yes | No | No | Offers a significantly longer PEG spacer for applications requiring maximum distance and flexibility.[17] |
Experimental Data: The Impact of Spacer Arm Length
The length of the spacer arm can significantly impact the efficiency of biotin detection. A study by Muratsugu and Nishida (2019) demonstrated that increasing the spacer arm length of biotinylation reagents used to coat a microplate resulted in a better dose-response curve in a competitive assay for biotin.[13] This suggests that longer spacer arms reduce steric hindrance and allow for more efficient binding of enzyme-labeled streptavidin.[13]
Experimental Protocols
General Protocol for Biotinylation of Proteins in Solution
This protocol provides a general guideline for labeling proteins with amine-reactive biotinylation reagents.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Water-soluble biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer, as primary amines in the buffer will compete with the protein for reaction with the biotinylation reagent.[16]
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the biotinylation reagent in the reaction buffer at a concentration of 1-10 mg/mL.[16] NHS-ester reagents are susceptible to hydrolysis in aqueous solutions, so fresh preparation is crucial.[16]
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[16]
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted biotinylation reagent. Incubate for 15-30 minutes at room temperature.[16]
-
Purification: Remove excess, unreacted biotinylation reagent and quenching buffer by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[16]
Protocol for Cell Surface Biotinylation
This protocol is designed to label proteins on the surface of living cells using a membrane-impermeable biotinylation reagent.[19][20][21]
Materials:
-
Suspension or adherent cells
-
Ice-cold PBS (pH 8.0)
-
Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Ice-cold quenching solution (e.g., PBS containing 100 mM glycine)
-
Lysis buffer (e.g., IP buffer)
-
Immobilized NeutrAvidin or Streptavidin beads
Procedure:
-
Cell Preparation: Wash cells two to three times with ice-cold PBS (pH 8.0) to remove any primary amines from the culture medium.[19][22]
-
Biotinylation: Resuspend or cover the cells with a solution of the biotinylation reagent (e.g., 0.25-0.5 mg/mL) in ice-cold PBS (pH 8.0).[19][20] Incubate for 30 minutes at 4°C with gentle rocking.[19][21]
-
Quench Reaction: Wash the cells three times with ice-cold quenching solution to neutralize and remove any excess biotinylation reagent.[19][20]
-
Cell Lysis: Lyse the cells with an appropriate lysis buffer on ice.[20]
-
Clarify Lysate: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.[20]
-
Affinity Purification: Incubate the clarified lysate with NeutrAvidin or Streptavidin beads to capture the biotinylated cell surface proteins.[20][21]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[20][21]
-
Elution: Elute the captured proteins from the beads. For non-cleavable reagents, this typically requires harsh conditions like boiling in SDS-PAGE sample buffer.[20] For cleavable reagents (e.g., Sulfo-NHS-SS-Biotin), elution can be achieved under mild conditions using a reducing agent.[12]
Visualizing Biotinylation Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows.
Caption: General workflow for protein biotinylation in solution.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. What is Biotinylation? | BroadPharm [broadpharm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biotinylation reagent, Biotin reagent, Linker | BroadPharm [broadpharm.com]
- 7. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]
- 8. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 9. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. EZ-Link™ Sulfo-NHS-SS-Biotin, 100 mg - FAQs [thermofisher.com]
- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 14. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 15. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 16. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 17. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. covachem.com [covachem.com]
- 19. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 20. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Safety Operating Guide
Proper Disposal of Biotin-PEG11-oxyamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of Biotin-PEG11-oxyamine. While this substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to manage its disposal as a chemical waste product to ensure personnel safety and environmental protection. Adherence to institutional and local regulations is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, personnel should be thoroughly familiar with the information provided in the product's Safety Data Sheet (SDS). Standard laboratory personal protective equipment (PPE) is required.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Handling:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
In case of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a designated chemical waste container. Do not flush spills down the drain.
Quantitative Hazard Data
Specific toxicological and ecotoxicological data for this compound are largely unavailable. The following table summarizes available data for its constituent components: Biotin (B1667282) and Polyethylene Glycol (PEG). This information is provided for context; the properties of the conjugated molecule may differ.
| Parameter | Biotin | Polyethylene Glycol (PEG) | This compound |
| Acute Oral Toxicity | LD50 (mouse): >10 g/kg[1] | LD50 (rat): 22 g/kg to >50 g/kg (depending on MW)[2][3][4] | No data available |
| Skin Irritation | Non-irritating in animal studies[5][6][7] | Generally non-irritating[4] | No data available |
| Eye Irritation | Slight, transient irritation in rabbit eyes[5][7] | May cause slight irritation[4] | No data available |
| Ecotoxicity | Not classified as hazardous to the aquatic environment[8] | Low toxicity to aquatic organisms, but some studies indicate potential for adverse effects[9][10][11][12] | No data available |
| Persistence/Bioaccumulation | Not expected to bioaccumulate[8] | Not expected to bioaccumulate and is readily biodegradable[9][11] | No data available |
Experimental Protocols Cited
The disposal procedures outlined below are based on standard laboratory chemical waste management protocols and do not involve experimental methodologies for treatment or neutralization prior to disposal. The primary protocol is collection, proper labeling, and transfer to a certified waste management provider via the institution's Environmental Health and Safety (EHS) department.
Disposal Workflow and Decision Process
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Decision-making process for this compound disposal.
Step-by-Step Disposal Procedures
Follow these steps to ensure the safe and compliant disposal of this compound:
-
Waste Identification:
-
Characterize any unwanted this compound, including unused product, expired material, and contaminated consumables (e.g., pipette tips, tubes), as chemical waste.
-
-
Containerization:
-
Place the waste material in a chemically compatible container with a secure, leak-proof lid. Plastic containers are generally preferred over glass for waste storage to minimize the risk of breakage.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Labeling:
-
Affix a completed hazardous waste tag or the equivalent label required by your institution's EHS department to the waste container.
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations.
-
The quantity of waste.
-
The date of waste generation (when the first drop of waste entered the container).
-
The location of origin (building, room number).
-
The Principal Investigator's name and contact information.
-
The words "Hazardous Waste".
-
-
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
-
Request for Disposal:
-
Once the container is full or you are ready to have it removed, submit a chemical waste pickup request to your institution's EHS department.
-
Follow the specific procedures for waste pickup requests at your institution. Do not transport the chemical waste yourself.
-
-
Record Keeping:
-
Maintain any records of waste disposal as required by your institution.
-
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations. In case of uncertainty, contact your institution's Environmental Health and Safety (EHS) department for clarification.
References
- 1. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.se [fishersci.se]
- 4. beaufort.tricare.mil [beaufort.tricare.mil]
- 5. Final report on the safety assessment of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Final Report on the Safety Assessment of Biotin | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
- 9. santos.com [santos.com]
- 10. From Personal Care to Coastal Concerns: Investigating Polyethylene Glycol Impact on Mussel’s Antioxidant, Physiological, and Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemical.kao.com [chemical.kao.com]
- 12. Polyethylene glycol acute and sub-lethal toxicity in neotropical Physalaemus cuvieri tadpoles (Anura, Leptodactylidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG11-oxyamine
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Biotin-PEG11-oxyamine, including detailed operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound in both powdered and dissolved forms, specific personal protective equipment is required to minimize exposure and ensure safety.
| PPE Category | Solid Form (Powder) | Liquid Form (Solution) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Tight-sealing safety goggles | Tight-sealing safety goggles |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) if dust formation is possible | Not generally required if handled in a well-ventilated area or fume hood |
| Skin and Body Protection | Protective clothing, lab coat | Protective clothing, lab coat |
Experimental Protocols: Safe Handling and Disposal
Adherence to proper handling and disposal protocols is critical to prevent contamination and ensure the well-being of laboratory personnel.
Handling this compound:
-
Ventilation: Always handle this compound in a well-ventilated area. For powdered forms where dust may be generated, the use of a fume hood is strongly recommended.
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[1] In case of accidental contact, rinse the affected area immediately with plenty of water.
-
Weighing (Solid Form): When weighing the powdered form, do so carefully to prevent dust dispersal.
-
Dissolving: To dissolve, add the solvent to the solid reagent slowly. This compound is soluble in methylene (B1212753) chloride, DMAC, or DMSO.[2]
-
Storage: Store the compound in a tightly closed container in a cool, dry place.[3] For long-term storage, -20°C is recommended.[2][3] Allow the container to reach room temperature before opening to prevent moisture condensation.[2][4]
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste material in a suitable, closed container labeled for chemical waste.[1][5]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.
-
Spill Management: In the event of a spill, sweep up solid material, taking care to avoid dust formation, and place it in a designated chemical waste container.[5] For liquid spills, absorb with an inert material and dispose of it in a sealed container.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
